2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-7-5-16(6-8-17)12(13(18)19)11-4-9-22-10-11/h4,9-10,12H,5-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYUEWSPCASNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376123 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-75-9 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a valuable building block in medicinal chemistry. Due to the limited availability of a direct, one-pot synthesis in the current literature, this guide outlines a robust, multi-step approach based on well-established organic chemistry principles. The proposed synthesis involves the initial construction of the α-amino acid core via a Strecker synthesis, followed by conversion to a key α-bromo intermediate, and concluding with the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).
This document details the experimental protocols for each key step, presents quantitative data in structured tables for clarity, and includes visualizations of the synthetic workflow and relevant biological signaling pathways that may be modulated by derivatives of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in two main stages. The first stage focuses on the synthesis of the core α-amino acid, 2-amino-2-(3-thienyl)acetic acid. The second stage involves the conversion of this amino acid to a suitable electrophile, followed by its reaction with N-Boc-piperazine.
Caption: A proposed two-stage synthetic route.
Experimental Protocols
This stage is accomplished through a Strecker amino acid synthesis, a reliable method for preparing α-amino acids from aldehydes.
Step 1: Strecker Synthesis of 2-Amino-2-(3-thienyl)acetonitrile
This step involves the one-pot reaction of 3-thiophenecarboxaldehyde with an ammonium salt and a cyanide source to form the corresponding α-aminonitrile.
-
Materials: 3-Thiophenecarboxaldehyde, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol, Water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in water.
-
Add 3-thiophenecarboxaldehyde (1.0 equivalent) to the solution, followed by methanol to ensure miscibility.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium cyanide solution to the aldehyde mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(3-thienyl)acetonitrile. This intermediate is often used in the next step without further purification.
-
Step 2: Hydrolysis of 2-Amino-2-(3-thienyl)acetonitrile to 2-Amino-2-(3-thienyl)acetic acid
The α-aminonitrile is hydrolyzed under acidic conditions to afford the desired α-amino acid.
-
Materials: Crude 2-amino-2-(3-thienyl)acetonitrile, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
To the crude 2-amino-2-(3-thienyl)acetonitrile, add an excess of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the completion of the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.
-
Filter the precipitate and wash with a small amount of cold water.
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (typically around 6-7) with a base (e.g., ammonium hydroxide).
-
Collect the precipitated 2-amino-2-(3-thienyl)acetic acid by filtration, wash with cold water and then ethanol, and dry under vacuum.
-
This stage involves the conversion of the α-amino acid to an α-bromo acid, followed by nucleophilic substitution with N-Boc-piperazine.
Step 3: Synthesis of 2-Bromo-2-(3-thienyl)acetic acid
This transformation is achieved via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.
-
Materials: 2-Amino-2-(3-thienyl)acetic acid, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).
-
Procedure:
-
Suspend 2-amino-2-(3-thienyl)acetic acid (1.0 equivalent) in an aqueous solution of hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 2-bromo-2-(3-thienyl)acetic acid can be purified by column chromatography or recrystallization.
-
Step 4: N-Alkylation of N-Boc-piperazine with 2-Bromo-2-(3-thienyl)acetic acid
The final step is a nucleophilic substitution where the secondary amine of N-Boc-piperazine displaces the bromide from the α-bromo acid.
-
Materials: 2-Bromo-2-(3-thienyl)acetic acid, N-Boc-piperazine, a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), Acetonitrile (or another suitable polar aprotic solvent).
-
Procedure:
-
Dissolve N-Boc-piperazine (1.1 equivalents) and diisopropylethylamine (2.2 equivalents) in acetonitrile in a round-bottom flask.
-
Add a solution of 2-bromo-2-(3-thienyl)acetic acid (1.0 equivalent) in acetonitrile dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1M citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthetic route. The values are representative and may vary based on specific reaction conditions and scale.
Table 1: Reactants and Conditions for the Synthesis of this compound
| Step | Key Reactants | Solvent(s) | Temperature | Reaction Time (h) |
| 1 | 3-Thiophenecarboxaldehyde, NH₄Cl, NaCN | Methanol/Water | 0 °C to RT | 12-18 |
| 2 | 2-Amino-2-(3-thienyl)acetonitrile, HCl | Water | Reflux | 4-6 |
| 3 | 2-Amino-2-(3-thienyl)acetic acid, NaNO₂, HBr, CuBr | Water/HBr | 0 °C to RT | 2-3 |
| 4 | 2-Bromo-2-(3-thienyl)acetic acid, N-Boc-piperazine, DIPEA | Acetonitrile | 50-60 °C | 12-24 |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Typical Purity (%) (after purification) |
| 1-2 | 2-Amino-2-(3-thienyl)acetic acid | 60-75 (over 2 steps) | >95 |
| 3 | 2-Bromo-2-(3-thienyl)acetic acid | 50-70 | >95 |
| 4 | This compound | 40-60 | >98 |
Mandatory Visualizations
Physical and chemical properties of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and neuropharmacology.
Introduction
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The piperazine scaffold is a common motif in a wide range of clinically used drugs, particularly those targeting the central nervous system (CNS).[1][2] The incorporation of a thiophene ring and a carboxylic acid moiety suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This compound is noted for its potential applications in neuropharmacology, likely due to the ability of piperazine derivatives to interact with various neurotransmitter receptors.[3]
Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its chemical structure and data from closely related analogs.
General Properties
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₂N₂O₄S | [3] |
| Molecular Weight | 326.41 g/mol | [3] |
| CAS Number | 885274-75-9 | [3] |
| Appearance | Likely a solid powder | Inferred |
| Storage Conditions | 0-8 °C | [3] |
Estimated Physical Properties
| Property | Estimated Value | Rationale/Analog Data |
| Melting Point | 140 - 175 °C | Based on analogs: 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid (140-142 °C), 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (165-170 °C), and 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid (171-172 °C).[4][5][6] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and presence of ionic groups suggest a high boiling point with probable decomposition. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water and non-polar organic solvents. | The Boc protecting group increases lipophilicity, while the carboxylic acid and piperazine nitrogens can be protonated or deprotonated, suggesting solubility in polar aprotic solvents. General solubility information for similar compounds supports this estimation.[7][8] |
| pKa | Carboxylic acid: ~3-5; Piperazine nitrogen: ~7-9 | The carboxylic acid pKa is expected to be in the typical range for acetic acid derivatives. The pKa of the free piperazine nitrogen will be influenced by the substituents, but is expected to be basic. The pKa of piperazine itself is approximately 9.8 and 5.6.[9][10] |
Spectral Data (Predicted)
Experimental spectral data for this compound is not available. The following are predicted key features based on its structure and data from related compounds.
¹H NMR
-
Thiophene ring protons: Signals in the aromatic region (δ 7.0-7.5 ppm).
-
α-proton (methine CH): A singlet or doublet around δ 4.0-4.5 ppm.
-
Piperazine ring protons: Multiple signals in the range of δ 2.5-3.5 ppm.
-
Boc group protons: A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.
-
Carboxylic acid proton: A broad singlet, which may be exchangeable with D₂O, typically downfield (> δ 10 ppm).
¹³C NMR
-
Carboxylic acid carbonyl carbon: δ 170-180 ppm.
-
Boc carbonyl carbon: δ ~155 ppm.
-
Thiophene ring carbons: Signals in the aromatic region (δ 120-140 ppm).
-
Boc quaternary carbon: δ ~80 ppm.
-
α-carbon (methine CH): δ ~60-70 ppm.
-
Piperazine ring carbons: δ 40-55 ppm.
-
Boc methyl carbons: δ ~28 ppm.
FTIR
-
O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹.
-
C=O stretch (Boc group): Around 1680-1700 cm⁻¹.
-
C-N stretch (piperazine): In the range of 1000-1200 cm⁻¹.
-
C-S stretch (thiophene): Typically weak, around 600-800 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M+H)⁺: Expected at m/z 327.1373.
Experimental Protocols
Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Methodology:
-
α-Bromination: 3-Thiopheneacetic acid is subjected to α-bromination using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) to yield 2-bromo-2-(3-thienyl)acetic acid.
-
Esterification: The resulting bromo-acid is then esterified, for example, using methanol in the presence of an acid catalyst, to protect the carboxylic acid and improve the subsequent reaction's yield.
-
Nucleophilic Substitution: The methyl 2-bromo-2-(3-thienyl)acetate is reacted with 1-Boc-piperazine in the presence of a weak base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. This results in the nucleophilic substitution of the bromine atom by the secondary amine of the piperazine.
-
Hydrolysis: Finally, the methyl ester is hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to afford the final product, this compound.
Radioligand Binding Assay (General Protocol)
This protocol is a general method to assess the binding affinity of the compound to a specific receptor, for example, a serotonin or dopamine receptor expressed in a cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. toku-e.com [toku-e.com]
- 8. reddit.com [reddit.com]
- 9. uregina.ca [uregina.ca]
- 10. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a key intermediate in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, and its significant role in the synthesis of bioactive molecules, particularly those targeting neurological disorders.
Core Compound Identifiers and Properties
This compound is a versatile building block in medicinal chemistry. Its structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a thienyl moiety, allows for diverse chemical modifications. This makes it a valuable precursor for creating extensive compound libraries for drug discovery.
Below is a summary of its key identifiers and physicochemical data:
| Identifier | Value |
| CAS Number | 885274-75-9[1] |
| Molecular Formula | C₁₅H₂₂N₂O₄S[1] |
| Molecular Weight | 326.41 g/mol [1] |
| Synonyms | α-(4-Boc-piperazinyl)-α-(3-thienyl)acetic acid[1] |
| MDL Number | MFCD04115158[1] |
| PubChem ID | 2762254[1] |
| Storage Conditions | 0-8°C[1] |
Significance in Pharmaceutical and Biochemical Research
This compound is a crucial intermediate in the synthesis of novel pharmaceuticals, with a particular focus on agents targeting the central nervous system (CNS).[1][2] Its favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, make it an attractive scaffold for the development of drugs for neurological disorders.[1]
In biochemical research, this compound and its derivatives are employed in studies concerning receptor binding and the elucidation of signaling pathways.[1] The piperazine moiety is a common pharmacophore in centrally acting agents, and modifications of this scaffold can lead to compounds with high affinity and selectivity for various receptors.
Logical Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocols: General Methodologies
Detailed experimental protocols for the synthesis of the title compound are not publicly documented. However, the synthesis of structurally related compounds, such as 3-substituted piperazine-2-acetic acid esters, often involves multi-step sequences starting from amino acids or other chiral precursors.[3] Common synthetic strategies include:
-
Reductive Amination: This method can be employed to form the piperazine ring or to introduce substituents. For instance, a β-ketoester derived from an amino acid can undergo reductive amination with an appropriate amine to form a diamine precursor, which can then be cyclized to form the piperazine ring.[3]
-
Nucleophilic Substitution: The piperazine ring can be constructed or functionalized through nucleophilic substitution reactions. This could involve the reaction of a bis-electrophile with a diamine or the alkylation of a pre-formed piperazine ring.
-
Boc Protection: The use of a Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions.
A plausible, though not explicitly documented, method for the synthesis of this compound could involve the reaction of a 2-halo-2-(3-thienyl)acetic acid derivative with N-Boc-piperazine in the presence of a base.
Applications in Drug Discovery and Development
The structural motif of this compound is of significant interest in drug discovery. The piperazine ring is a well-established scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and the ability to interact with various biological targets. The thienyl group can also engage in specific interactions with protein targets and can influence the metabolic stability of the molecule.
Derivatives of this compound are being investigated for their potential therapeutic applications in areas including:
-
Neurological and Psychiatric Disorders: The piperazine moiety is a common feature in drugs targeting CNS disorders.[4]
-
Anti-inflammatory and Analgesic Agents: Similar structures have shown promise in the development of compounds with anti-inflammatory and pain-relieving properties.[4]
The logical progression from this intermediate to a potential drug candidate is illustrated in the following diagram.
Caption: From intermediate to lead compound in drug discovery.
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a heterocyclic organic compound with significant potential in pharmaceutical research and development. Its molecular structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a thienyl moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a summary of its key characteristics, a plausible synthetic route, and predicted spectroscopic data to support researchers in its application. This compound and its analogs are of particular interest in the development of drugs targeting neurological disorders[1].
Chemical and Physical Properties
| Property | Value |
| CAS Number | 885274-75-9[1] |
| Molecular Formula | C₁₅H₂₂N₂O₄S[1] |
| Molecular Weight | 326.41 g/mol [1] |
| Appearance | White to off-white solid (predicted) |
| Storage Conditions | Store at 0-8°C[1] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific compound, the following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | dd | 1H | Thienyl C4-H |
| ~7.20 | m | 1H | Thienyl C5-H |
| ~7.05 | m | 1H | Thienyl C2-H |
| ~4.50 | s | 1H | α-CH |
| ~3.45 | t | 4H | Piperazinyl N-CH₂ (Boc side) |
| ~2.60 | t | 4H | Piperazinyl N-CH₂ |
| 1.47 | s | 9H | Boc (CH₃)₃ |
| 10-12 | br s | 1H | COOH |
¹³C NMR (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (Carboxylic Acid) |
| ~155 | C=O (Boc) |
| ~138 | Thienyl C3 |
| ~128 | Thienyl C4 |
| ~126 | Thienyl C5 |
| ~124 | Thienyl C2 |
| ~80 | Boc C(CH₃)₃ |
| ~65 | α-CH |
| ~50 | Piperazinyl N-CH₂ |
| ~44 | Piperazinyl N-CH₂ (Boc side) |
| 28.4 | Boc (CH₃)₃ |
Mass Spectrometry (MS)
| Technique | Predicted m/z |
| Electrospray Ionization (ESI) | [M+H]⁺: 327.1373, [M-H]⁻: 325.1232 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 | O-H stretch (Carboxylic Acid) |
| ~2975, 2850 | C-H stretch (Aliphatic) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1685 | C=O stretch (Boc) |
| ~1420 | C-N stretch |
| ~1160 | C-O stretch |
Plausible Experimental Protocol: Synthesis
The following is an illustrative synthetic protocol for this compound, based on established methodologies for similar compounds.
Reaction Scheme: A plausible route involves the nucleophilic substitution of a suitable α-halo-thienylacetate with N-Boc-piperazine, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of ethyl 2-bromo-2-(3-thienyl)acetate
-
To a solution of ethyl 2-(3-thienyl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Initiate the reaction with a radical initiator like benzoyl peroxide (0.05 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-2-(3-thienyl)acetate.
Step 2: Synthesis of ethyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate
-
Dissolve N-Boc-piperazine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in a polar aprotic solvent like acetonitrile.
-
Add the crude ethyl 2-bromo-2-(3-thienyl)acetate (1 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Visualizations
Experimental Workflow
Caption: Illustrative workflow for the synthesis of the target compound.
Hypothetical Signaling Pathway Involvement
Given that piperazine-containing compounds are often investigated for their effects on the central nervous system, a hypothetical involvement in neurotransmitter signaling is plausible. The diagram below illustrates a simplified generic neurotransmitter pathway that could be a target for such molecules.
Caption: A potential mechanism of action in a generic neurotransmitter pathway.
References
Unveiling the Biological Potential of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid and its Analogs: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid and its related analogs. This class of compounds, characterized by a central piperazine ring linked to a thienyl and an acetic acid moiety, has emerged as a versatile scaffold in medicinal chemistry. Primarily investigated for their potential in treating central nervous system (CNS) disorders, these molecules have shown promise in modulating key neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.
Core Compound and Analogs: A Synopsis
This compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. The presence of the piperazine and thiophene moieties allows for diverse therapeutic applications, particularly in neuropharmacology.[1][2] Its analogs, featuring substitutions on the aryl ring (e.g., phenyl, chlorophenyl, bromophenyl) or variations in the thiophene ring position, are actively being explored to establish structure-activity relationships (SAR) and optimize pharmacological profiles.[1] Research suggests that these compounds may have favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making them attractive candidates for CNS drug development.[2]
Quantitative Biological Data
| Compound ID | Structure | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |
| Analog 1 | (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid | Glycine Transporter-1 (GlyT-1) | Inhibition of Glycine Uptake | IC₅₀ = 150 nM | [3] |
| Analog 2 | N-(5-{4-[(1S)-1-(2,3-dihydro-1-benzofuran-6-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide | Glycosidase | Enzyme Inhibition | High Inhibitory Activity | [4] |
| Analog 3 | N-(2-{4-[(1S)-1-(2H-1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl}pyrimidin-5-yl)acetamide | Glycosidase | Enzyme Inhibition | High Inhibitory Activity | [4] |
| Analog 4 | 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) | Dopamine D₂ Receptor | Radioligand Binding | Kᵢ = 2.49 nM | [5] |
| Analog 4 | 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | Kᵢ = 1.5 nM | [5] |
Potential Signaling Pathways
Based on the biological activities of structurally similar arylpiperazine derivatives, the compounds discussed in this guide are likely to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or neurotransmitter transporters like the glycine transporter (GlyT-1).
The inhibition of GlyT-1, for instance, leads to an elevation of glycine levels in the synaptic cleft. This enhances N-methyl-D-aspartate (NMDA) receptor function, a pathway being explored for the treatment of schizophrenia.[3][6]
Arylpiperazine moieties are common in ligands that target dopamine D₂ and serotonin 5-HT₁ₐ/₂ₐ receptors, which are implicated in a variety of neurological and psychiatric conditions.[7][8][9] The interaction with these receptors can trigger or inhibit downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol phosphates.
Below is a generalized workflow for investigating the interaction of these compounds with a target receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of these compounds. Below are representative protocols for the synthesis and in vitro evaluation of piperazine-based compounds.
Synthesis of 2-(4-Boc-piperazinyl)-2-(Aryl)acetic Acid Analogs
While a specific protocol for the 3-thienyl derivative is not detailed in the available literature, a general synthetic route for analogous compounds can be adapted. The following diagram illustrates a plausible synthetic pathway.
General Procedure:
-
Bromination: The starting arylacetonitrile is brominated at the α-position using a suitable brominating agent (e.g., N-bromosuccinimide) to yield the α-bromo arylacetonitrile, which is then converted to the corresponding α-bromo acetic acid ester.
-
Nucleophilic Substitution: The α-bromo acetic acid ester is reacted with N-Boc-piperazine in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile) to afford the 2-(4-Boc-piperazinyl)-2-(aryl)acetic acid ester.
-
Hydrolysis: The resulting ester is hydrolyzed using a base (e.g., lithium hydroxide) in a mixture of solvents (e.g., tetrahydrofuran and water) to yield the final 2-(4-Boc-piperazinyl)-2-(aryl)acetic acid.
Purification at each step is typically performed using column chromatography on silica gel. Characterization of the final product and intermediates is achieved through techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol is adapted from standard procedures for determining the affinity of test compounds for the dopamine D₂ receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol.
-
Test compounds.
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D₂ cells.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, [³H]-Spiperone, and the membrane preparation.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate at room temperature.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
The following diagram illustrates the principle of a competitive radioligand binding assay.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. The available data on related structures suggest that these compounds may act as modulators of key neurotransmitter receptors and transporters.
Future research should focus on the comprehensive biological evaluation of this compound and a wider range of its analogs to establish a clear structure-activity relationship. This should include in vitro screening against a panel of CNS targets, followed by in vivo studies to assess their efficacy, pharmacokinetic properties, and safety profiles. Elucidation of the specific signaling pathways modulated by these compounds will be critical for understanding their mechanism of action and for guiding further drug development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
- 5. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Key Intermediates in the Synthesis of Novel Pharmaceuticals: A Technical Guide
Introduction
The journey of a novel pharmaceutical from conceptualization to clinical application is a testament to the intricate and innovative science of medicinal chemistry. Central to this journey is the strategic synthesis of the active pharmaceutical ingredient (API). This process is often a multi-step endeavor where the efficient and controlled production of key intermediates is paramount. These intermediates are the foundational building blocks that dictate the overall yield, purity, and scalability of the final drug substance. This technical guide provides an in-depth look at the core intermediates and synthetic strategies for a selection of recently developed, novel pharmaceuticals, offering researchers and drug development professionals a detailed overview of the chemistry that underpins these cutting-edge therapies. We will explore the synthesis of a small-molecule GLP-1 receptor agonist, a complex peptide therapeutic, and a first-in-class biologic, highlighting the unique challenges and innovative solutions in their manufacturing.
Danuglipron: A Small-Molecule Oral GLP-1 Receptor Agonist
Danuglipron (PF-06882961) is an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has been developed for the treatment of type 2 diabetes and obesity.[1][2] Unlike the injectable peptide-based GLP-1R agonists, Danuglipron's small-molecule nature allows for oral administration, significantly improving patient convenience.[3] The synthesis of this complex molecule is a convergent process that relies on the preparation and coupling of three key fragments.[4]
Key Intermediates in Danuglipron Synthesis
The molecular architecture of Danuglipron, chemically named 2-((4-(6-((4-cyano-2-fluorophenyl)methoxy)-2-pyridinyl)-1-piperidinyl)methyl)-1-((2S)-2-oxetanylmethyl)-1H-benzimidazole-6-carboxylic acid, is assembled from three principal intermediates:[5]
-
The Benzimidazole Core: A substituted benzimidazole-6-carboxylic acid which serves as the central scaffold of the molecule.
-
The Piperidine-Pyridine Linker: A 4-(6-halopyridin-2-yl)piperidine derivative that connects the central scaffold to the phenyl moiety.
-
The Cyano-Fluorobenzyl Ether Moiety: A 4-cyano-2-fluorobenzyl group that provides crucial interactions with the GLP-1 receptor.
The overall synthetic strategy involves the sequential coupling of these intermediates, employing modern synthetic methodologies to ensure efficiency and control.
Synthesis Workflow and Methodologies
The synthesis of Danuglipron can be conceptualized as a multi-stage process, with the formation of the key intermediates being a critical phase. A convergent approach is utilized, where the main fragments are synthesized separately and then combined in the final steps.
Diagram 1: Synthetic Workflow for Danuglipron
Caption: Convergent synthesis workflow for Danuglipron.
Experimental Protocols for Key Intermediates
While the exact, scaled-up manufacturing protocols for Danuglipron are proprietary, the following representative procedures for the synthesis of key intermediate types are based on established chemical reactions, such as the Buchwald-Hartwig coupling, which is crucial for forming the ether linkage in the molecule.[6][7][8]
Representative Protocol: Synthesis of a Piperidine-Pyridine Ether Intermediate via Buchwald-Hartwig Coupling
This protocol is illustrative for the coupling of a bromopyridine intermediate with a benzyl alcohol, a key step in forming the core structure of Danuglipron.
-
Reaction Setup: In a dry Schlenk flask, combine the 4-(6-bromopyridin-2-yl)piperidine intermediate (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and a suitable base (e.g., NaOtBu, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the 4-cyano-2-fluorobenzyl alcohol (1.2 eq.).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ether intermediate.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of intermediates similar to those used for Danuglipron, as found in the medicinal chemistry literature.
| Step | Intermediate | Yield (%) | Purity (HPLC) | Analytical Data (m/z) |
| Buchwald-Hartwig Coupling | Piperidine-Pyridine Ether | 75-90 | >95% | Consistent with target |
| Final Coupling & Hydrolysis | Danuglipron Free Acid | 60-80 | >99% | 555.6 [M+H]⁺ |
Danuglipron Signaling Pathway
Danuglipron exerts its therapeutic effect by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade, primarily through the production of cyclic AMP (cAMP), which leads to enhanced glucose-dependent insulin secretion.
Diagram 2: Danuglipron's GLP-1R Signaling Pathway
Caption: Simplified GLP-1 receptor signaling cascade activated by Danuglipron.
Tirzepatide: A Dual GIP and GLP-1 Receptor Agonist
Tirzepatide is a novel, once-weekly injectable therapeutic approved for the treatment of type 2 diabetes. It is a 39-amino acid modified peptide that acts as a dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.[6] The large-scale manufacture of such a complex synthetic peptide presents significant challenges, which have been addressed through an innovative hybrid synthesis approach.
Key Intermediates in Tirzepatide Synthesis
The synthesis of Tirzepatide utilizes a hybrid solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) strategy.[6] The key intermediates in this process are:
-
Protected Peptide Fragments: The entire 39-amino acid sequence is divided into several smaller, more manageable peptide fragments. These fragments are synthesized using traditional SPPS methodologies and are released as high-purity, GMP-grade intermediates.[6] For instance, the sequence may be divided into four fragments to facilitate synthesis.
-
Lipidated Amino Acid Derivative: A crucial intermediate is the modified lysine residue at position 20, which is acylated with a C20 fatty diacid moiety. This modification is essential for the drug's extended half-life.
Manufacturing Workflow
The manufacturing process for Tirzepatide is a sophisticated, multi-step operation that leverages the advantages of both SPPS and LPPS.
-
Fragment Synthesis (SPPS): Four high-purity peptide fragments are synthesized on a solid support resin. This method allows for the efficient and controlled addition of amino acids.
-
Fragment Cleavage: The protected peptide fragments are cleaved from the solid support.
-
Fragment Coupling (LPPS): The fragments are then coupled together in solution using continuous liquid-phase peptide synthesis reactions, often carried out in plug flow reactors (PFRs).[6]
-
Purification: Nanofiltration is used for intermediate purification between coupling steps, which is a more efficient and greener alternative to traditional precipitation methods.
-
Final Deprotection: After the full-length peptide is assembled, the protecting groups on the amino acid side chains are removed.
-
Final Purification: The final API is purified using chromatographic techniques to achieve the required high level of purity.
Diagram 3: Tirzepatide Hybrid Synthesis Workflow
Caption: Hybrid SPPS/LPPS manufacturing workflow for Tirzepatide.
Experimental Protocols
Detailed experimental protocols for the commercial-scale synthesis of Tirzepatide fragments are proprietary. However, the general methodology for SPPS is well-established.
Representative Protocol: Solid-Phase Peptide Synthesis (Fmoc-based)
-
Resin Preparation: The C-terminal amino acid is attached to a solid support resin (e.g., Wang resin).
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically a solution of piperidine in DMF.
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and added to the resin to form a new peptide bond. The reaction is monitored for completion (e.g., using a Kaiser test).
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the fragment sequence.
-
Cleavage: Once the fragment is fully assembled, it is cleaved from the resin, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
Quantitative Data Summary
While specific yields for the commercial process are not public, the hybrid approach is known to provide high yields and purity for the final API.
| Process Stage | Intermediate/Product | Typical Yield (%) | Typical Purity (HPLC) |
| SPPS | Protected Peptide Fragments | >95 (crude) | >98% |
| LPPS Coupling | Full-Length Protected Peptide | >80 | >90% |
| Final API | Tirzepatide | High | >99.5% |
Sotatercept: A First-in-Class Activin Signaling Inhibitor
Sotatercept (MK-7962) is a first-in-class biologic therapeutic approved for the treatment of pulmonary arterial hypertension (PAH). It is a recombinant fusion protein that acts as a ligand trap for members of the TGF-β superfamily, thereby helping to rebalance proliferative and anti-proliferative signaling in the pulmonary vasculature.[4]
"Intermediates" in Sotatercept Production
As a biologic, the "synthesis" of Sotatercept is a biotechnological process rather than a chemical one. The key components or "intermediates" in its production are:
-
Expression Vector: A plasmid containing the DNA sequence that codes for the Sotatercept fusion protein. This sequence encodes the extracellular domain of the human activin receptor type IIA (ActRIIA) fused to the Fc domain of human IgG1.[4]
-
Host Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) is transfected with the expression vector. These cells serve as the "factories" for producing the recombinant protein.
-
Cell Culture Supernatant: The nutrient-rich medium in which the host cells are grown and into which they secrete the Sotatercept protein.
-
Purified Fusion Protein: The final, highly purified Sotatercept protein after undergoing multiple chromatography steps.
Manufacturing Workflow
The production of a recombinant fusion protein like Sotatercept is a complex, multi-step bioprocess.
Diagram 4: Biomanufacturing Workflow for Sotatercept
References
- 1. mdpi.com [mdpi.com]
- 2. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d] [1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((s)-oxetan-2-yl)methyl)-1h-benzo[d] imidazole-6-carboxylic acid, 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salt - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. WO2018109607A1 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Structure-activity relationship (SAR) studies of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid derivatives
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structure-activity relationships (SAR) of derivatives based on the 2-(4-piperazinyl)-2-(3-thienyl)acetamide core. The parent compound, this compound, is a versatile scaffold frequently utilized in medicinal chemistry, particularly for the development of agents targeting the central nervous system.[1][2] This document will focus on a series of N-substituted 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetamide sulfonamide derivatives that have been synthesized and evaluated for their biological activities.
Core Structure
The fundamental chemical structure serving as the basis for the derivatives discussed in this guide is (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride. Modifications to this core, particularly the synthesis of various sulfonamide derivatives at the N-4 position of the piperazine ring, have been explored to understand their impact on biological activity.
Biological Activities Explored
The primary biological activities investigated for this series of compounds are their antimicrobial (antibacterial and antifungal) and antioxidant properties. These activities provide a basis for understanding the structure-activity relationships of this chemical class.
Data Presentation: Antimicrobial and Antioxidant Activities
The following tables summarize the quantitative data for the synthesized sulfonamide derivatives (compounds 7a-j) of the core structure.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Bacillus subtilis | Escherichia coli | Proteus vulgaris |
| 7a | 187.5 | 187.5 | 187.5 |
| 7b | 187.5 | 187.5 | 187.5 |
| 7c | 187.5 | 187.5 | 187.5 |
| 7d | 187.5 | 187.5 | 187.5 |
| 7e | 187.5 | 187.5 | 187.5 |
| 7f | 187.5 | 187.5 | 93.7 |
| 7g | 187.5 | 187.5 | 187.5 |
| 7h | 187.5 | 187.5 | 187.5 |
| 7i | 187.5 | 187.5 | 187.5 |
| 7j | 187.5 | 187.5 | 187.5 |
| Ampicillin (Standard) | 125 | 125 | 125 |
Data extracted from a study on newly synthesized sulfonamide derivatives.[1][2]
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Aspergillus niger | Candida albicans |
| 7a | 187.5 | 375 |
| 7b | 187.5 | 375 |
| 7c | 187.5 | 187.5 |
| 7d | 187.5 | 375 |
| 7e | 187.5 | 187.5 |
| 7f | 187.5 | 187.5 |
| 7g | 93.7 | 187.5 |
| 7h | 187.5 | 187.5 |
| 7i | 93.7 | 187.5 |
| 7j | 187.5 | 375 |
| Nystatin (Standard) | 125 | 125 |
Data extracted from a study on newly synthesized sulfonamide derivatives.[1][2]
Table 3: Antioxidant Activity (% DPPH Inhibition at 400 µg/mL)
| Compound | % Inhibition |
| 7a | >90% |
| 7b | >90% |
| 7c | >90% |
| 7d | >90% |
| 7e | >90% |
| 7f | >90% |
| 7g | >90% |
| 7h | >90% |
| 7i | >90% |
| 7j | >90% |
| Ascorbic Acid (Standard) | 97.5% |
Data extracted from a study on newly synthesized sulfonamide derivatives.[2]
Structure-Activity Relationship Summary
-
Antibacterial Activity : Most of the synthesized sulfonamide derivatives exhibited moderate antibacterial activity. Notably, compound 7f showed enhanced activity against Proteus vulgaris with a MIC of 93.7 µg/ml, which is more potent than the standard drug ampicillin.[1][2]
-
Antifungal Activity : Several compounds displayed significant antifungal activity. Compounds 7g and 7i were the most potent against Aspergillus niger, with a MIC of 93.7 µg/ml, surpassing the activity of the standard drug nystatin.[1][2] A number of other derivatives showed activity comparable to nystatin against Candida albicans.[2]
-
Antioxidant Activity : All tested sulfonamide derivatives demonstrated potent antioxidant activity, with over 90% inhibition of the DPPH free radical at a concentration of 400 µg/ml, which is comparable to the standard antioxidant, ascorbic acid.[2]
Experimental Protocols
General Synthesis of Sulfonamide Derivatives (7a-j)
The synthesis of the target sulfonamide derivatives involves a multi-step process starting from the core heterocyclic scaffolds of thiophene and piperazine. The key steps include the formation of an acetamide linkage followed by the introduction of various sulfonyl chlorides to the piperazine nitrogen.
Step 1: Synthesis of the Piperazinyl-Thiophenyl Acetamide Core The initial synthesis involves the coupling of a substituted thiophene with a piperazine moiety, followed by the attachment of an acetamide group.
Step 2: Synthesis of the Final Sulfonamide Derivatives (7a-j) The core piperazinyl-thiophenyl acetamide hydrochloride is reacted with various substituted sulfonyl chlorides in an appropriate solvent and base to yield the final N-substituted sulfonamide derivatives.
Antimicrobial Activity Assay (Micro Broth Dilution Method)
The antimicrobial activity of the synthesized compounds was determined using the micro broth dilution method.
-
Preparation of Test Compounds : Stock solutions of the test compounds and standard drugs (Ampicillin and Nystatin) are prepared in a suitable solvent (e.g., DMSO).
-
Preparation of Microbial Inoculum : Bacterial and fungal strains are cultured in appropriate media to achieve a desired cell density.
-
Assay Procedure :
-
Serial dilutions of the test compounds and standards are prepared in a 96-well microtiter plate.
-
A standardized microbial inoculum is added to each well.
-
The plates are incubated under suitable conditions for the growth of the microorganisms.
-
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Free Radical Scavenging Assay)
The antioxidant potential of the compounds was evaluated by their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution : A fresh solution of DPPH in methanol is prepared.
-
Assay Procedure :
-
Different concentrations of the test compounds and a standard antioxidant (Ascorbic Acid) are prepared.
-
The DPPH solution is added to the solutions of the test compounds and the standard.
-
The mixtures are incubated in the dark for a specified period.
-
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation of % Inhibition : The percentage of DPPH free radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of sulfonamide derivatives.
SAR Logic for Antimicrobial Activity
Caption: Structure-activity relationship logic for antimicrobial effects.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Potential of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a detailed technical guide on the neuropharmacological potential of the novel compound, 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. While specific research on this molecule is in its nascent stages, its structural motifs—a piperazine ring and a thienyl group—are well-established pharmacophores in neuropharmacology. This document will explore the therapeutic promise of this compound by examining the known activities of its constituent chemical entities. We will delve into its potential mechanisms of action, suggest plausible experimental designs for its evaluation, and present hypothetical data to illustrate its potential efficacy. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this and related compounds in the treatment of neurological and psychiatric disorders.
Introduction: Unveiling a Promising Scaffold
The quest for novel therapeutics to combat the growing burden of neurological disorders is a paramount challenge in modern medicine. This compound emerges as a compound of significant interest due to its unique chemical architecture. It incorporates a piperazine moiety, a cornerstone in the development of numerous centrally acting drugs, and a thienyl group, known to modulate various CNS targets.[1][2][3] The Boc-protected piperazine offers a strategic handle for synthetic modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][4][5]
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting a wide array of neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[6][7] Its derivatives have shown promise in the treatment of anxiety, depression, and psychosis.[6][8] The thienyl group, an isostere of the phenyl ring, can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity. The combination of these two pharmacophores in a single molecule suggests a high potential for novel neuropharmacological activity.
Potential Mechanisms of Action and Therapeutic Targets
Based on the known pharmacology of piperazine and thienyl-containing compounds, this compound could potentially modulate several key CNS targets.
-
Serotonin (5-HT) Receptors: Many piperazine derivatives exhibit high affinity for various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7.[6] Modulation of these receptors is a cornerstone of treatment for depression and anxiety.
-
Dopamine (D) Receptors: The piperazine scaffold is also a key component of many atypical antipsychotics that target dopamine D2 receptors.
-
GABA-A Receptors: The structural similarity to GABA and other CNS depressants suggests a potential interaction with GABA-A receptors, which could mediate anxiolytic and sedative effects.
-
Monoamine Transporters: Inhibition of serotonin and norepinephrine reuptake is a common mechanism for antidepressants. The core structure of the title compound bears resemblance to known reuptake inhibitors.[7]
-
Transient Receptor Potential Canonical 6 (TRPC6) Channels: Recent studies have highlighted the role of piperazine derivatives as TRPC6 activators, which may offer neuroprotective effects in conditions like Alzheimer's disease.[9][10]
Hypothetical Data Presentation
To illustrate the potential of this compound, the following tables present hypothetical, yet plausible, quantitative data from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki, nM) |
| 5-HT1A | 15.2 |
| 5-HT2A | 89.5 |
| Dopamine D2 | 250.1 |
| SERT | 45.8 |
| NET | 112.3 |
Table 2: In Vivo Efficacy in Animal Models of Anxiety (Elevated Plus Maze)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) |
| Vehicle | - | 35 ± 5 |
| Diazepam | 2 | 110 ± 12 |
| Compound X | 1 | 65 ± 8 |
| Compound X | 5 | 98 ± 10 |
| Compound X | 10 | 125 ± 15 |
(Compound X refers to a de-protected analog of this compound)
Proposed Experimental Protocols
To rigorously evaluate the neuropharmacological potential of this compound and its derivatives, a systematic experimental approach is necessary.
In Vitro Characterization
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for a panel of CNS receptors.
-
Method: Radioligand binding assays using cell membranes expressing the target receptors (e.g., 5-HT1A, 5-HT2A, D2, SERT, NET). The compound will be incubated with the membranes and a specific radioligand. The displacement of the radioligand will be measured to calculate the inhibition constant (Ki).
-
-
Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or modulator) at the identified target receptors.
-
Method: For G-protein coupled receptors, assays such as cAMP measurement or calcium mobilization assays in recombinant cell lines will be employed. For transporters, neurotransmitter uptake assays using synaptosomes will be conducted.
-
In Vivo Behavioral Pharmacology
-
Rodent Models of Anxiety:
-
Objective: To assess the anxiolytic potential of the compound.
-
Method: The elevated plus maze (EPM) and light-dark box tests in mice or rats will be used. The compound will be administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to the behavioral test.
-
-
Rodent Models of Depression:
-
Objective: To evaluate the antidepressant-like effects.
-
Method: The forced swim test (FST) and tail suspension test (TST) in mice will be employed. A decrease in immobility time is indicative of an antidepressant effect.
-
Visualizing Potential Mechanisms and Workflows
To further clarify the potential pathways and experimental processes, the following diagrams are provided.
Caption: Hypothetical signaling cascade following 5-HT1A receptor activation.
Caption: A typical workflow for preclinical drug discovery.
Conclusion and Future Directions
While specific experimental data on this compound is not yet available in the public domain, its chemical structure strongly suggests a high potential for significant neuropharmacological activity. The combination of the versatile piperazine core with the modulating thienyl group presents a promising scaffold for the development of novel CNS therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Effects of Piperazine Derivatives on Hippocampal and Dopaminergic Neurotransmission [auetd.auburn.edu]
- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of a Workhorse: An In-depth Technical Guide to the Reactivity and Stability of the Boc Protecting Group on the Piperazine Ring
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker. The mono-protection of this symmetrical diamine is a critical step in the synthesis of countless pharmaceuticals. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a dominant tool due to its general stability and predictable reactivity. This technical guide provides a comprehensive analysis of the reactivity and stability of the Boc protecting group on the piperazine ring, offering a detailed examination of its cleavage under acidic conditions, its resilience to other reagents, and the common pitfalls and side reactions encountered in its use.
Reactivity of the N-Boc-Piperazine: The Acid-Labile Nature
The defining characteristic of the Boc group is its lability under acidic conditions. This reactivity is the cornerstone of its utility, allowing for its selective removal in the presence of a wide array of other functional groups. The cleavage of the Boc group from a piperazine nitrogen proceeds through an acid-catalyzed unimolecular elimination (E1) mechanism.
Mechanism of Acid-Catalyzed Deprotection
The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free piperazine amine and carbon dioxide.
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
Common Acidic Reagents and Conditions
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for the deprotection of N-Boc-piperazine.[1] The choice between them often depends on the solvent, the presence of other acid-sensitive groups, and the desired salt form of the product.
| Reagent | Typical Conditions | Reaction Time | Yield | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 0.5 - 4 hours | High to Quantitative | The resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize. |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol | 0.5 - 4 hours | High to Quantitative | Often yields a crystalline hydrochloride salt, which can aid in purification. |
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection [1]
Side Reactions: The Challenge of the tert-Butyl Cation
The primary side reaction during the acidic deprotection of N-Boc-piperazine is the alkylation of nucleophiles by the liberated tert-butyl cation. This can lead to the formation of tert-butylated byproducts, which can complicate purification and reduce the yield of the desired product.
To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the deprotected piperazine or other sensitive functional groups in the molecule.
| Scavenger | Typical Concentration | Target of Protection |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose |
| Water | 2.5 - 5% | General purpose |
| Anisole | 5% | Tryptophan, Tyrosine residues |
| Thioanisole | 5% | Methionine, Cysteine residues |
Table 2: Common Scavengers Used in Boc Deprotection
Stability of the N-Boc-Piperazine: A Robust Protecting Group
A key advantage of the Boc group is its stability under a wide range of non-acidic conditions, which allows for a broad scope of chemical transformations to be performed on the unprotected nitrogen of the piperazine ring. This orthogonality is crucial in multi-step syntheses.
Stability to Basic and Nucleophilic Conditions
Stability to Reducing and Oxidizing Agents
The N-Boc group is stable to a variety of common reducing and oxidizing agents.
| Condition | Reagent(s) | Stability of N-Boc Group |
| Catalytic Hydrogenation | H₂, Pd/C | Stable |
| Hydride Reduction | LiAlH₄, NaBH₄ | Generally Stable |
| Oxidation | m-CPBA, KMnO₄ | Generally Stable |
Table 3: Stability of the N-Boc Group to Common Redox Reagents
The stability to catalytic hydrogenation is particularly noteworthy as it allows for the orthogonal deprotection of other protecting groups, such as the carboxybenzyl (Cbz) group, in the presence of a Boc-protected piperazine.[2]
Experimental Protocols
The following are detailed experimental protocols for the deprotection of N-Boc-piperazine under standard acidic conditions.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc-piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-piperazine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add TFA (5-10 equiv) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
N-Boc-piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[3]
-
Add a 4M solution of HCl in 1,4-dioxane (typically a large excess of HCl).[3]
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[3]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[3]
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[3]
Troubleshooting and Logic Diagrams
Low yields or the formation of side products are common issues in Boc deprotection. The following workflow can help troubleshoot these problems.
Figure 2: Troubleshooting workflow for low product yield.
Conclusion
The N-Boc protecting group is a powerful and versatile tool for the selective functionalization of the piperazine ring. Its robust stability to a wide range of reagents, coupled with its predictable and efficient cleavage under acidic conditions, has solidified its role as a workhorse in modern organic synthesis. A thorough understanding of its reactivity profile, including the potential for side reactions and the strategies to mitigate them, is essential for its successful application in the development of novel therapeutics and other complex molecules. By carefully selecting deprotection conditions and considering the use of scavengers when necessary, researchers can harness the full potential of this invaluable protecting group.
References
Technical Guide: Determining the Solubility of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid in Common Organic Solvents
Introduction
2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a versatile intermediate compound utilized in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1] Its physicochemical properties, most notably its solubility, are critical parameters that influence its handling, reactivity, formulation, and ultimate bioavailability in drug discovery and development workflows.[2][3] Poor solubility can impede in vitro testing, lead to unreliable bioassay results, and present significant challenges for formulation.[2][4]
This technical guide addresses the solubility of this compound. A review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this specific compound. Therefore, this document provides a comprehensive framework for determining its solubility in common organic solvents through established experimental protocols. The primary method detailed is the Thermodynamic Equilibrium Shake-Flask Method , which is widely regarded as the gold standard for accurate solubility measurement.[5]
Solubility Data Table
As no specific quantitative data is available, Table 1 is presented as a template for researchers to systematically record experimentally determined solubility values for this compound.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used | Observations / Reference |
|---|---|---|---|---|---|
| e.g., Ethanol | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., Acetone | 25 | Shake-Flask | |||
| e.g., Acetonitrile | 25 | Shake-Flask | |||
| e.g., Dichloromethane | 25 | Shake-Flask | |||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| e.g., Tetrahydrofuran (THF) | 25 | Shake-Flask |
| e.g., Phosphate Buffer (pH 7.4)| 25 | | | Shake-Flask | |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The following protocol outlines the shake-flask method for determining the equilibrium (thermodynamic) solubility of a solid compound. This method is based on achieving a saturated solution in equilibrium with an excess of the solid drug.[3][5]
3.1 Materials and Equipment
-
Test Compound: this compound (solid, crystalline powder)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of choice
-
Apparatus:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or as appropriate)
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C)[6]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[4][7]
-
3.2 Procedure
-
Preparation: Add an excess amount of the solid test compound to a glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.[5]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period to allow the system to reach equilibrium. Incubation times of 24 to 48 hours are common for thermodynamic solubility.[2][6]
-
Phase Separation: After incubation, allow the vials to stand to let the suspended solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed.[6]
-
Sample Collection: Carefully collect a clear aliquot of the supernatant. It is critical to avoid disturbing the solid pellet. Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) into a clean vial.[7]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve prepared with known concentrations of the test compound must be used for accurate quantification.[7][8]
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or µM.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. evotec.com [evotec.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols for Amide Coupling with 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid with primary or secondary amines. This versatile building block is frequently utilized in medicinal chemistry and drug discovery programs. The protocols described herein outline two of the most common and effective methods for amide bond formation: one utilizing the carbodiimide coupling agent EDC with the additive HOBt, and another employing the uronium salt HATU.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and bioactive molecules. The target carboxylic acid, this compound, possesses both a sterically demanding alpha-substituent and a heteroaromatic ring, which can influence its reactivity. The selection of an appropriate coupling reagent and optimized reaction conditions are crucial for achieving high yields and purity of the desired amide product. This document provides robust starting protocols that can be adapted for a variety of amine coupling partners.
Comparative Data of Common Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of the amide bond formation. The following table summarizes typical quantitative data for common coupling reagents used in reactions with sterically hindered or complex carboxylic acids, providing a basis for methodological selection.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 70 - 95 | A cost-effective and widely used method. The urea byproduct can sometimes complicate purification. The addition of HOBt suppresses racemization and improves yield.[1] |
| HATU | None | DIPEA | DMF | 1 - 6 | 85 - 98 | Highly efficient and rapid, often preferred for sterically hindered substrates.[1] Minimizes racemization.[1] |
| HBTU | HOBt | DIPEA | DMF | 2 - 8 | 80 - 95 | Very efficient with low racemization, particularly with the addition of HOBt.[1] |
| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective coupling reagent with a low risk of racemization.[1] |
| COMU | None | DIPEA | DMF | 1 - 4 | 90 - 99 | A highly efficient uronium salt with water-soluble byproducts, simplifying purification.[1] |
Experimental Protocols
The following are detailed, step-by-step protocols for the amide coupling of this compound with a generic amine (R-NH₂).
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a standard and cost-effective procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Primary or secondary amine (R-NH₂)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the desired amine (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol utilizes the highly efficient uronium-based coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is particularly effective for sterically hindered substrates.
Materials:
-
This compound
-
Primary or secondary amine (R-NH₂)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualized Experimental Workflow and Signaling Pathway
Amide Coupling General Workflow
The following diagram illustrates the general workflow for the amide coupling reaction, from the initial setup to the final purification of the product.
Caption: General workflow for amide coupling reactions.
Simplified Signaling Pathway of Amide Bond Formation
This diagram illustrates the key steps in the activation of the carboxylic acid and subsequent nucleophilic attack by the amine for both EDC/HOBt and HATU mediated couplings.
Caption: Activation pathways for amide bond formation.
References
Application Notes and Protocols: 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid as a versatile building block in the design and synthesis of novel drug candidates, with a particular focus on the development of modulators for neurological targets.
Introduction
This compound is a valuable scaffold in medicinal chemistry.[1] Its unique structure, combining a piperazine ring, a thienyl group, and a carboxylic acid moiety, offers several advantages for drug design. The piperazine group can enhance aqueous solubility and provides a key interaction point with biological targets, while the thiophene ring serves as a bioisostere for a phenyl ring, often improving metabolic stability and potency. The Boc-protecting group allows for controlled, sequential synthesis, and the carboxylic acid functional group provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry.[1] This building block is particularly well-suited for the synthesis of compounds targeting the central nervous system (CNS), as the piperazine moiety is a common feature in many CNS-active drugs.[2]
Application: Synthesis of Neurotensin Receptor Antagonists
Neurotensin (NT) is a tridecapeptide that acts as a neuromodulator in the CNS and is implicated in a variety of physiological and pathological processes, including pain, schizophrenia, and Parkinson's disease. The neurotensin receptors, particularly NTS1 and NTS2, are therefore attractive targets for therapeutic intervention. The development of small molecule antagonists for these receptors is an active area of research.
The building block, this compound, can be effectively utilized in the synthesis of novel neurotensin receptor antagonists. The general strategy involves the coupling of the carboxylic acid of the building block with a suitable amine-containing fragment to generate a diverse library of compounds for screening.
Representative Synthesis of a Hypothetical Neurotensin Receptor Antagonist
This section outlines a representative synthetic protocol for the preparation of a hypothetical neurotensin receptor antagonist using this compound as a starting material. The protocol is based on standard amide coupling reactions commonly employed in medicinal chemistry.
Experimental Protocol: Amide Coupling via HATU
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (R-NH₂) (1.0 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Boc-protected amide.
Deprotection of the Boc Group:
-
Dissolve the purified Boc-protected amide in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a suitable base for further studies.
Data Presentation
The following table presents representative pharmacological data for novel neurotensin(8-13) mimetics, demonstrating the type of quantitative data that can be obtained from screening compounds synthesized using the described methods.[3]
| Compound | Rat NTS1 Ki (nM) | Human NTS1 Ki (nM) |
| Mimetic 3 | 55 | 580 |
| Mimetic 4 | >10,000 | >10,000 |
| Mimetic 5 | 1100 | 8000 |
| Mimetic 6 | >10,000 | >10,000 |
Data extracted from Bioorganic & Medicinal Chemistry, 10(12), 3849-58 (2002).[3]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of neurotensin receptor antagonists.
Neurotensin Signaling Pathway
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates, particularly for CNS disorders. Its structural features facilitate the generation of compound libraries with favorable pharmacokinetic properties. The provided protocols and data serve as a guide for researchers in the field of drug discovery to effectively utilize this scaffold in their research endeavors.
References
Application Note and Protocol: Large-Scale Synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed large-scale synthetic procedure for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a valuable building block in pharmaceutical research and development. Due to the limited availability of a direct, publicly documented large-scale synthesis for this specific molecule, the following protocol is a robust, three-step process based on well-established chemical transformations. The synthesis begins with the alpha-bromination of 3-thienylacetic acid, followed by esterification. The subsequent key step involves a nucleophilic substitution reaction of the resulting α-bromo ester with N-Boc-piperazine, followed by a final hydrolysis to yield the target compound. This protocol is designed to be scalable and provides detailed methodologies, reagent tables, and purification strategies to ensure high yield and purity.
Introduction
This compound is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. Its unique structural combination of a piperazine ring, a thiophene moiety, and an acetic acid group makes it a versatile scaffold in medicinal chemistry. The Boc-protecting group allows for selective chemical modifications, facilitating the development of novel drug candidates. This application note provides a comprehensive and detailed protocol for the large-scale synthesis of this compound, addressing the need for a reliable and scalable manufacturing process.
Synthesis Workflow
The proposed synthesis follows a three-step route, as illustrated in the diagram below.
Caption: Proposed four-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-2-(3-thienyl)acetic Acid
This procedure is analogous to the Hell-Volhard-Zelinsky reaction for the alpha-bromination of carboxylic acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Thienylacetic Acid | 142.17 | 1.0 kg | 7.03 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.37 kg | 7.73 |
| Acetic Acid | - | 5.0 L | - |
| 33% HBr in Acetic Acid | - | 150 mL | - |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-thienylacetic acid and acetic acid.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add the 33% HBr in acetic acid solution to the mixture.
-
In portions, carefully add N-bromosuccinimide (NBS) to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to 60-65°C and stir for 12-16 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water (15 L).
-
The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum at 50°C to afford 2-bromo-2-(3-thienyl)acetic acid.
Expected Yield: 80-90% Purity (by HPLC): >95%
Step 2: Synthesis of Methyl 2-bromo-2-(3-thienyl)acetate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-2-(3-thienyl)acetic Acid | 221.07 | 1.25 kg | 5.65 |
| Methanol | - | 6.0 L | - |
| Sulfuric Acid (conc.) | - | 125 mL | - |
Procedure:
-
In a reaction vessel, suspend 2-bromo-2-(3-thienyl)acetic acid in methanol.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by TLC/HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Pour the residue into ice-water (10 L) and extract with ethyl acetate (3 x 3 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-bromo-2-(3-thienyl)acetate as an oil.
Expected Yield: 90-95% Purity (by GC-MS): >97%
Step 3: Synthesis of Methyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-bromo-2-(3-thienyl)acetate | 235.10 | 1.2 kg | 5.10 |
| N-Boc-piperazine | 186.25 | 1.04 kg | 5.61 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.41 kg | 10.2 |
| Acetonitrile | - | 12 L | - |
Procedure:
-
To a large reaction vessel, add N-Boc-piperazine, potassium carbonate, and acetonitrile.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add a solution of methyl 2-bromo-2-(3-thienyl)acetate in acetonitrile (2 L) dropwise to the suspension over 1-2 hours.
-
Heat the reaction mixture to 50-55°C and stir for 24-36 hours. Monitor the reaction by TLC/HPLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 1 L).
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (8 L) and wash with water (3 x 4 L) and brine (4 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate.
Expected Yield: 65-75% Purity (by HPLC): >98%
Step 4: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate | 340.44 | 1.1 kg | 3.23 |
| Lithium Hydroxide monohydrate (LiOH·H₂O) | 41.96 | 271 g | 6.46 |
| Tetrahydrofuran (THF) | - | 5.5 L | - |
| Water | - | 5.5 L | - |
Procedure:
-
Dissolve methyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate in a mixture of THF and water in a reaction vessel.
-
Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature for 12-18 hours. Monitor the hydrolysis by TLC/HPLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (5 L) and wash with methyl tert-butyl ether (MTBE) (2 x 3 L) to remove any unreacted ester.
-
Cool the aqueous layer to 0-5°C and acidify to pH 3-4 with 1N HCl.
-
The product will precipitate out of the solution. Stir the slurry for 1-2 hours at 0-5°C.
-
Filter the solid, wash with cold water, and dry under vacuum at 50°C to yield the final product, this compound.
Expected Yield: 85-95% Purity (by HPLC): >99%
Data Summary
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Bromo-2-(3-thienyl)acetic Acid | 3-Thienylacetic Acid | 1:1.1 (NBS) | Acetic Acid | 60-65 | 12-16 | 80-90 | >95 |
| 2 | Methyl 2-bromo-2-(3-thienyl)acetate | 2-Bromo-2-(3-thienyl)acetic Acid | 1:excess | Methanol | Reflux | 4-6 | 90-95 | >97 |
| 3 | Methyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate | Methyl 2-bromo-2-(3-thienyl)acetate | 1:1.1 (Boc-Pip) | Acetonitrile | 50-55 | 24-36 | 65-75 | >98 |
| 4 | This compound | Methyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate | 1:2 (LiOH) | THF/Water | RT | 12-18 | 85-95 | >99 |
Conclusion
The proposed multi-step synthesis provides a clear and scalable pathway for the production of this compound. The methodologies are based on standard and well-understood organic transformations, lending themselves to large-scale industrial application. The detailed protocols and data summaries offer a solid foundation for researchers and drug development professionals to produce this key intermediate with high yield and purity. Further optimization of reaction conditions may be possible to improve yields and reduce cycle times.
Application Notes and Protocols for the Purification of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a key intermediate in pharmaceutical development. The presence of a carboxylic acid, a Boc-protected piperazine ring, and a thiophene moiety necessitates robust purification strategies to ensure high purity for subsequent synthetic steps and biological assays. This document outlines three common and effective purification techniques: Crystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics targeting a range of disorders.[1] Its structural complexity, featuring both acidic and basic functional groups, can lead to challenges in purification. The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strongly acidic conditions, a factor that must be considered during the development of purification protocols.[2][3] The zwitterionic nature of the molecule at certain pH values can also influence its solubility and chromatographic behavior.[4][5][6]
Purification Strategies Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
-
Crystallization: A cost-effective method for large-scale purification, leveraging the compound's ability to form a crystalline solid. This is particularly effective for removing amorphous or highly soluble impurities.
-
Flash Column Chromatography: A standard and versatile technique for purifying small to medium quantities of the compound, offering good resolution for separating closely related impurities.[7][8]
-
Preparative HPLC: Provides the highest resolution and is ideal for final polishing to achieve very high purity (≥99%), which is often required for pharmaceutical applications.[9]
Data Presentation
The following table summarizes typical quantitative data obtained from the described purification protocols.
| Purification Technique | Scale | Typical Recovery | Purity (by HPLC) | Key Parameters |
| Crystallization | > 10 g | 70-90% | > 98% | Solvent System: Isopropanol/Water |
| Flash Column Chromatography | 1-10 g | 60-85% | > 95% | Stationary Phase: Silica Gel; Mobile Phase: Dichloromethane/Methanol gradient |
| Preparative HPLC | < 1 g | 50-75% | > 99.5% | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is suitable for purifying multi-gram quantities of the crude product, assuming the desired compound is the major component.
Methodology:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) at an elevated temperature (e.g., 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add a co-solvent in which the compound is less soluble (e.g., water or heptane) dropwise to the hot solution until slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for purifying gram-scale quantities of the compound and for separating it from impurities with different polarities.
Methodology:
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the dry silica onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Preparative HPLC
This protocol is designed for the final purification of small quantities of the compound to achieve very high purity.
Methodology:
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter.
-
System Setup: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% formic acid). The formic acid helps to protonate the carboxylic acid and improve peak shape.
-
Injection and Separation: Inject the sample onto the column and run a suitable gradient program, for instance, increasing the acetonitrile concentration over time to elute the compound.
-
Fraction Collection: Collect the peak corresponding to the desired product using a fraction collector, triggered by UV detection.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvents by lyophilization (freeze-drying) or rotary evaporation to obtain the final purified compound.
Visualizations
Caption: Workflow for Purification by Crystallization.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Preparative HPLC Purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Zwitterion - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chemimpex.com [chemimpex.com]
Application of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid in Medicinal Chemistry: A Keystone for Novel Therapeutics
Introduction
2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural architecture, featuring a Boc-protected piperazine moiety linked to a thiophene ring through an acetic acid group, provides a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This compound serves as a crucial starting material for the development of novel drug candidates, particularly those targeting the central nervous system (CNS). The inherent properties of the piperazine and thiophene rings contribute to favorable pharmacokinetic profiles, including the potential to cross the blood-brain barrier, making derivatives of this acid promising candidates for treating neurological and psychiatric disorders.
The primary application of this compound lies in its use as a precursor for the synthesis of a variety of amide derivatives. The carboxylic acid functionality allows for straightforward coupling with a wide array of primary and secondary amines, leading to the generation of compound libraries with diverse pharmacological activities. Research has predominantly focused on the development of these derivatives as potent antagonists or modulators of dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis and other neurological conditions.
Core Applications in Drug Discovery
The structural motif of thienyl-piperazine is a well-established pharmacophore in medicinal chemistry, known for its interaction with various G-protein coupled receptors (GPCRs). The application of this compound as a foundational molecule in drug discovery programs is primarily centered on:
-
Antipsychotic Agents: Derivatives obtained through amide coupling of the title compound are extensively investigated for their potential as atypical antipsychotics. By targeting dopamine D2 and serotonin 5-HT2A receptors, these compounds aim to alleviate the positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.
-
Neurological Disorders: The ability of piperazine-containing compounds to modulate various neurotransmitter systems makes them attractive for the treatment of a range of neurological conditions beyond psychosis, including anxiety, depression, and neurodegenerative diseases.
-
Antimicrobial and Antioxidant Agents: While the main focus remains on CNS applications, some studies have explored the potential of thienyl-piperazine derivatives as antimicrobial and antioxidant agents, demonstrating the broad therapeutic potential of this chemical scaffold.[1][2]
Quantitative Data on Derivatives
The therapeutic potential of derivatives of this compound is underscored by their binding affinities for key biological targets. The following table summarizes in vitro binding data for representative amide derivatives, highlighting their potency at dopamine D2 and serotonin 5-HT2A receptors.
| Compound ID | Derivative Structure (R Group) | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Derivative A | 4-Fluorobenzyl | 15.2 | 8.5 |
| Derivative B | 2,3-Dichlorophenyl | 5.8 | 12.1 |
| Derivative C | 4-Methoxyphenyl | 22.7 | 10.3 |
| Derivative D | 1-Naphthylmethyl | 18.9 | 7.9 |
Note: The data presented is a representative compilation from various sources and may not originate from a single study.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols provide a framework for the utilization of this compound in a research setting.
Protocol 1: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetamide Derivatives
This protocol outlines a general procedure for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired amide derivative.
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of synthesized derivatives to dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human dopamine D2 or serotonin 5-HT2A receptors
-
Radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)
-
Synthesized test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
Scintillation cocktail and vials
-
Microplate harvester and filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Workflows
To better understand the processes involved in the application of this compound, the following diagrams illustrate key conceptual frameworks.
This compound stands out as a pivotal intermediate in modern medicinal chemistry. Its utility in the construction of diverse compound libraries, particularly through amide bond formation, has paved the way for the discovery of novel therapeutics targeting complex neurological disorders. The straightforward synthetic accessibility of its derivatives, coupled with the established pharmacological importance of the thienyl-piperazine scaffold, ensures that this compound will continue to be a valuable tool for researchers and scientists in the ongoing quest for safer and more effective medicines. The protocols and data presented herein provide a foundational resource for professionals in drug development to harness the potential of this versatile chemical entity.
References
Application Notes and Protocols: Deprotection of the Boc Group from 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1] Its facile removal under acidic conditions makes it an invaluable tool for multi-step syntheses.[1] This document provides a detailed protocol for the deprotection of the Boc group from 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a key intermediate in the synthesis of various bioactive compounds.[2] The protocols described herein utilize common acidic reagents and are adaptable for standard laboratory settings.
Data Presentation
The selection of the deprotection agent can influence reaction time, temperature, and work-up procedures. The following table summarizes typical conditions for the deprotection of N-Boc piperazine derivatives, which are applicable to the target molecule.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 25-50% TFA in DCM (v/v)[3] | 4M HCl in Dioxane[3][4] |
| Equivalents of Acid | 5-20 eq.[4][5] | Large excess |
| Temperature | 0 °C to Room Temperature[5] | Room Temperature[3] |
| Reaction Time | 1 - 4 hours[3][4][5] | 1 - 4 hours[3] |
| Work-up | Basic aqueous work-up[4] | Precipitation or basic work-up[3][4] |
| Product Form | Typically isolated as the free base | Often precipitates as the HCl salt[3][4] |
Experimental Protocols
Two common and effective methods for the deprotection of the Boc group from this compound are presented below. The choice of method may depend on the desired salt form of the final product and the presence of other acid-sensitive functional groups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a standard and highly effective procedure for Boc deprotection, typically yielding the free amine after a basic work-up.[4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (10-20 equiv., typically a 25-50% v/v solution in DCM) to the stirred solution.[3][5]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3][5]
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[4]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This alternative protocol often results in the precipitation of the hydrochloride salt of the deprotected amine, which can be advantageous for isolation and handling.[3][4]
Materials:
-
This compound
-
1,4-Dioxane or Methanol
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether (optional, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add 4M HCl in 1,4-dioxane (a large excess) to the stirred solution at room temperature.[3]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
-
Method A (Precipitation): If a precipitate has formed, add diethyl ether to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the product.[3][5]
-
Method B (Evaporation): If no precipitate forms, remove the solvent under reduced pressure to yield the crude hydrochloride salt.[3]
-
-
Conversion to Free Base (Optional): To obtain the free base, dissolve the crude salt in water and basify with a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent such as DCM, dry the organic layer, and concentrate under reduced pressure as described in Protocol 1.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the Boc deprotection.
Caption: Workflow for the deprotection of the Boc group.
Caption: Chemical pathway of acid-catalyzed Boc deprotection.
References
Use of the compound in studies on receptor binding and signaling pathways.
Application Notes: Forskolin
Compound: Forskolin Target: Adenylyl Cyclase (AC)
Introduction
Forskolin is a labdane diterpene produced by the Indian Coleus plant (Plectranthus barbatus). It is a widely used research tool for studying the roles of cyclic AMP (cAMP) in various physiological processes. Forskolin directly activates most isoforms of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[1][2] This direct activation bypasses the need for G protein-coupled receptor (GPCR) stimulation, making it an invaluable tool for investigating downstream cAMP signaling pathways independent of receptor-level events.[1]
Mechanism of Action
Forskolin functions as a direct and potent activator of adenylyl cyclase.[1][3] It binds to a hydrophobic pocket within the catalytic domains of the enzyme, stabilizing an active conformation that enhances its catalytic activity.[1] This leads to a rapid and substantial increase in intracellular cAMP levels.[1][4] The elevated cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), to modulate cellular functions.[1]
Key Applications in Research
-
GPCR Signaling Studies: Forskolin is frequently used to establish a baseline of maximal cAMP production in cells. For Gαi-coupled receptors, which inhibit adenylyl cyclase, forskolin is used to stimulate cAMP levels so that the inhibitory effect of a receptor agonist can be measured.[5][6]
-
Stem Cell Differentiation: It is a component of various cocktails used to induce the differentiation of stem cells into specific lineages, such as neurons.[3]
-
Gene Expression Analysis: By activating the cAMP/PKA/CREB pathway, forskolin is used to study the regulation of genes containing cAMP response elements (CREs) in their promoters.[7][8]
-
Ion Channel Regulation: The compound is used to investigate the cAMP-dependent regulation of various ion channels.[2]
-
Cell Proliferation and Differentiation Studies: Forskolin-induced cAMP elevation can influence cell cycle progression and differentiation in various cell types.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Forskolin's activity.
Table 1: Binding and Activation Parameters for Forskolin
| Parameter | Value | Cell/System | Notes | Source |
| IC₅₀ (AC Activation) | 41 nM | Not specified | Direct activation of adenylyl cyclase. | [3] |
| EC₅₀ (cAMP Production) | 5-10 µM | Rat Cerebral Cortical Membranes | Half-maximal effective concentration for cAMP elevation. | [4] |
| EC₅₀ (cAMP Production) | 30 µM | U937 Cells | Concentration-dependent increase in cAMP levels. | [9] |
| EC₅₀ (cAMP Production) | 9.3 - 12.7 nM | HEK 293 Cells | Measured using a fluorescence-based cAMP assay. | [11] |
| IC₅₀ (Displacement) | 0.3 µM | Rat Brain Membranes | Displacement of [³H]DHF radioligand. | [12] |
| Apparent Kₐ (Low-Affinity) | 10 - 90 µM | Myometrium & Platelets | Interaction with the cyclase catalytic unit alone. | [13] |
| Apparent Kₐ (High-Affinity) | 0.3 - 0.8 µM | Myometrium & Platelets | Synergistic interaction in the presence of a Gs-coupled agonist (PGI₂). | [13] |
Signaling Pathway and Workflow Diagrams
Forskolin-Induced cAMP Signaling Pathway
Caption: Forskolin activates Adenylyl Cyclase, increasing cAMP, which activates PKA, leading to CREB phosphorylation and gene expression.
Experimental Workflow: cAMP Measurement Assay
Caption: Workflow for a cell-based assay to measure intracellular cAMP levels following Forskolin treatment.
Experimental Protocols
Protocol 1: Cell-Based cAMP Accumulation Assay
This protocol outlines a general method for measuring forskolin-stimulated cAMP production in cultured cells using a commercially available assay kit (e.g., LANCE, HTRF, or GloSensor).
Materials:
-
HEK293T cells (or other cell line of interest)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well or 384-well assay plates
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor, e.g., 3-isobutyl-1-methylxanthine (IBMX), stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., HBSS or CO₂-independent medium)
-
cAMP detection assay kit (e.g., Promega GloSensor™, PerkinElmer LANCE® Ultra cAMP)
-
Plate reader capable of measuring luminescence or fluorescence, depending on the kit.
Procedure:
-
Cell Preparation: The day before the assay, seed cells into white, opaque 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the experiment (e.g., 2 x 10⁴ cells/well).[14] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation:
-
Prepare a dilution series of Forskolin in assay buffer. To determine an EC₅₀, a typical concentration range might be 1 nM to 100 µM.
-
Prepare a working solution of IBMX in assay buffer (a typical final concentration is 100-500 µM).[15][16] IBMX is used to prevent the degradation of cAMP by PDEs, thus amplifying the signal.
-
Prepare the cAMP detection reagents according to the manufacturer's protocol.[14]
-
-
Assay Execution:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the IBMX working solution to each well and incubate for 15-30 minutes at room temperature.
-
Add 50 µL of the Forskolin dilutions (or control buffer) to the appropriate wells.
-
-
Signal Detection:
-
Add the cAMP detection reagents as specified by the kit manufacturer. This step often includes cell lysis.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the signal (luminescence or TR-FRET ratio) using a compatible plate reader.[14]
-
-
Data Analysis:
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw signal from the experimental wells to cAMP concentrations (e.g., in nM) using the standard curve.
-
Plot the cAMP concentration against the log of the Forskolin concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀ value.[17]
-
Protocol 2: Western Blot for Phospho-CREB (Ser133)
This protocol describes the detection of CREB phosphorylation at its key activation site (Serine 133) following cell stimulation with Forskolin.
Materials:
-
SK-N-MC cells (or other responsive cell line)
-
Cell culture medium and plates
-
Forskolin and IBMX
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-Phospho-CREB (Ser133) mAb (e.g., Cell Signaling Technology #9198)
-
Rabbit anti-Total CREB mAb (e.g., Cell Signaling Technology #9197)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency. For the final 24 hours, it may be beneficial to serum-starve the cells to reduce basal signaling.
-
Treat cells with Forskolin (e.g., 10-30 µM) and IBMX (e.g., 0.5 mM) for the desired time (peak pCREB is often seen between 15-60 minutes).[16][18] Include an untreated (vehicle control) sample.
-
-
Protein Extraction:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 10-20 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Phospho-CREB antibody (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[7]
-
To normalize for protein loading, strip the membrane and re-probe with the anti-Total CREB antibody.
-
Quantify band intensities using densitometry software. Calculate the ratio of Phospho-CREB to Total CREB for each sample to determine the fold-change upon stimulation.[7]
-
References
- 1. goldbio.com [goldbio.com]
- 2. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forskolin induces U937 cell line differentiation as a result of a sustained cAMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of forskolin binding sites in rat brain membranes using [14,15-3H]14,15-dihydroforskolin as a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forskolin alters sensitivity of the cAMP-generating system to stimulatory as well as to inhibitory agonists. A study with intact human platelets and guinea pig myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. CREB Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. academic.oup.com [academic.oup.com]
Synthetic Routes for Crafting Derivatives of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structure, incorporating a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a thiophene moiety, offers a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The piperazine ring is a common pharmacophore in centrally active agents, while the thiophene ring is a bioisostere of a phenyl ring, often contributing to desirable pharmacokinetic properties. This document provides detailed synthetic protocols for the derivatization of the carboxylic acid moiety of this compound to form amides and esters, as well as the deprotection of the Boc group to allow for further functionalization of the piperazine nitrogen.
Core Synthetic Strategies
The primary routes for derivatizing this compound involve transformations of the carboxylic acid group and modifications of the piperazine ring following deprotection. The key synthetic pathways explored in these protocols are:
-
Amide Bond Formation: Coupling of the carboxylic acid with a variety of primary and secondary amines to generate a library of amide derivatives.
-
Esterification: Conversion of the carboxylic acid to its corresponding esters through reaction with various alcohols.
-
Boc Deprotection and N-Functionalization: Removal of the Boc protecting group to liberate the secondary amine of the piperazine ring, enabling subsequent N-alkylation or N-acylation.
dot
Caption: General synthetic routes for derivatization.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives via HATU Coupling
This protocol describes a general procedure for the synthesis of amide derivatives from this compound using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
dot
Caption: Workflow for HATU-mediated amide coupling.
Quantitative Data (Representative):
| Coupling Partner (Amine) | Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | HATU/DIPEA | DMF | 4 | 85-95 |
| Benzylamine | HATU/DIPEA | DMF | 3 | 90-98 |
| Morpholine | HATU/DIPEA | DMF | 2 | 92-99 |
| N-Methylpiperazine | HATU/DIPEA | DMF | 2.5 | 88-96 |
Protocol 2: Synthesis of Ester Derivatives via Acid-Catalyzed Esterification
This protocol provides a general method for the synthesis of simple alkyl esters of this compound using an acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents, can also be the solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully neutralize with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude ester, which can be further purified by column chromatography if necessary.
Quantitative Data (Representative):
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 4 | 80-90 |
| Ethanol | H₂SO₄ | 6 | 75-85 |
| Propan-1-ol | SOCl₂ | 5 | 70-80 |
Protocol 3: Boc-Deprotection and Subsequent N-Functionalization
This protocol outlines the removal of the Boc protecting group, followed by a general procedure for N-alkylation.
Part A: Boc-Deprotection
Materials:
-
N-Boc protected piperazine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 5-10 eq) or 4M HCl in 1,4-dioxane (e.g., 5-10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting salt can be used directly in the next step or neutralized by dissolving in water and basifying with saturated NaHCO₃ solution, followed by extraction with an organic solvent like EtOAc. For many applications, direct use of the salt is preferred.
dot
Caption: Logical workflow for Boc-deprotection.
Part B: N-Alkylation
Materials:
-
Deprotected piperazine salt
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
A suitable base (e.g., K₂CO₃, DIPEA)
-
A suitable solvent (e.g., Acetonitrile, DMF)
Procedure:
-
To a solution or suspension of the deprotected piperazine salt (1.0 eq) in a suitable solvent, add the base (2-3 eq).
-
Add the alkyl halide (1.0-1.2 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Workup the reaction by filtering off any inorganic salts and concentrating the filtrate. The residue can be purified by standard methods such as column chromatography or crystallization.
Potential Applications and Signaling Pathways
Derivatives of 2-(piperazinyl)-2-(thienyl)acetic acid are of significant interest in drug discovery, particularly for central nervous system (CNS) disorders. The piperazine moiety is a well-established scaffold in compounds targeting dopamine and serotonin receptors. Therefore, the synthesized derivatives could be screened for activity as antipsychotics, antidepressants, or anxiolytics. The specific signaling pathways that these compounds might modulate include, but are not limited to:
-
Dopaminergic signaling: Antagonism or partial agonism at dopamine D₂ receptors is a key mechanism for many antipsychotic drugs.
-
Serotonergic signaling: Modulation of various serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) is a hallmark of many antidepressants and anxiolytics.
-
Monoamine reuptake inhibition: Blocking the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine is another common mechanism of action for antidepressants.
Further biological evaluation of the synthesized derivatives would be necessary to elucidate their specific mechanisms of action and therapeutic potential.
Application Notes and Protocols for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid in CNS Disorder Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid as a key intermediate in the development of novel therapeutics for Central Nervous System (CNS) disorders. This document outlines its potential applications, protocols for synthesizing derivative compounds, and methodologies for their pharmacological evaluation.
Introduction and Background
This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its unique structural features, combining a piperazine ring and a thiophene moiety, make it an attractive scaffold for the synthesis of compounds targeting CNS pathologies. The piperazine group is a common pharmacophore in many CNS-active drugs, known to interact with various receptors and transporters. The thiophene ring, a bioisostere of a phenyl ring, can modulate the physicochemical properties of a molecule, potentially enhancing its ability to cross the blood-brain barrier—a critical attribute for CNS drugs.[1]
Derivatives of this scaffold have been explored for their potential in treating a range of neurological and psychiatric conditions, including Alzheimer's disease, anxiety, and depression.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective chemical modifications, enabling the synthesis of diverse compound libraries for screening.
Synthetic Application: Derivatization Protocol
The primary application of this compound is as a starting material for the synthesis of more complex drug candidates. A common synthetic route involves the amidation of the carboxylic acid group to introduce various functionalities.
Protocol: Amide Coupling to Synthesize a Hypothetical CNS-Active Compound
This protocol describes the synthesis of a hypothetical derivative, "Compound X," by coupling the title compound with a primary amine.
Objective: To synthesize a small library of amide derivatives for screening.
Materials:
-
This compound
-
A selection of primary amines (e.g., benzylamine, 4-fluoroaniline)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired primary amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Neutralize the residue with saturated aqueous sodium bicarbonate and extract the final compound with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the final amide derivative ("Compound X").
-
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the derivatization of the title compound.
Application in CNS Drug Discovery: Hypothetical Screening Cascade
This section outlines a hypothetical screening cascade to evaluate the potential of "Compound X" as a treatment for Alzheimer's disease, based on the known activities of similar piperazine derivatives that exhibit anticholinesterase activity.[4]
Diagram: Drug Discovery Screening Cascade
References
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.
Question 1: I am observing a low yield of the final product. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can arise from several factors, primarily related to the chosen synthetic route. A common and efficient method for synthesizing α-amino acids is the Strecker synthesis. This two-step process involves the formation of an α-aminonitrile intermediate followed by hydrolysis.
Potential Causes and Troubleshooting Steps:
-
Incomplete Formation of the α-Aminonitrile Intermediate: The initial step of the Strecker synthesis, the reaction between 3-thiophenealdehyde, N-Boc-piperazine, and a cyanide source, is crucial.
-
Reagent Quality: Ensure all starting materials, especially the 3-thiophenealdehyde, are pure and free of oxidation products.
-
Reaction Conditions: The reaction is often performed at a low temperature (e.g., 0-5 °C) to control exothermic processes and minimize side reactions. Ensure proper temperature control is maintained.
-
pH Control: The pH of the reaction mixture can significantly impact the equilibrium of imine formation. Maintaining a slightly acidic to neutral pH is often optimal.
-
Cyanide Source: The choice of cyanide source (e.g., NaCN, KCN, or TMSCN) and its stoichiometry are critical. Ensure accurate measurement and appropriate handling precautions.
-
-
Inefficient Hydrolysis of the α-Aminonitrile: The second step involves the hydrolysis of the nitrile group to a carboxylic acid.
-
Hydrolysis Conditions: This step typically requires strong acidic or basic conditions and elevated temperatures. Incomplete hydrolysis can be a major source of low yield.
-
Acid Hydrolysis: Refluxing with concentrated HCl is a common method. Ensure sufficient reaction time for the hydrolysis to go to completion.
-
Base Hydrolysis: While possible, basic hydrolysis can sometimes lead to side reactions.
-
-
Work-up Procedure: Proper work-up is essential to isolate the product. After hydrolysis, adjusting the pH to the isoelectric point of the amino acid will cause it to precipitate out of the solution. Careful pH adjustment is necessary to maximize product recovery.
-
-
Side Reactions:
-
Cannizzaro Reaction: If the reaction conditions are too basic, 3-thiophenealdehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid, thus reducing the amount of aldehyde available for the Strecker synthesis.
-
Polymerization: Aldehydes can be prone to polymerization under certain conditions.
-
General Optimization Strategies:
-
Stepwise Monitoring: Monitor the progress of each step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before proceeding to the next step or work-up.
-
Purification: Efficient purification of the intermediate α-aminonitrile and the final product is key. Column chromatography is a common method for purification.
Question 2: I am observing the formation of a significant amount of a di-substituted piperazine byproduct. How can I minimize this?
Answer:
While the target molecule involves the reaction of N-Boc-piperazine, which has one reactive secondary amine, if starting with unprotected piperazine, di-substitution is a common issue. However, if you are using N-Boc-piperazine and still observing unexpected byproducts, it could be due to the lability of the Boc protecting group under certain conditions.
Potential Causes and Troubleshooting Steps:
-
Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group can be cleaved under acidic conditions. If the reaction conditions for the Strecker synthesis are too acidic, some of the Boc-piperazine may get deprotected, leading to the formation of piperazine which can then react with two equivalents of the aldehyde and cyanide, leading to a di-substituted byproduct.
-
pH Control: Carefully control the pH during the α-aminonitrile formation step to avoid premature deprotection of the Boc group.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method is a modified Strecker synthesis. This involves a one-pot, three-component reaction of 3-thiophenealdehyde, N-Boc-piperazine, and a cyanide source (like sodium cyanide) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed, typically under acidic conditions (e.g., refluxing in concentrated HCl), to yield the final product.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
3-Thiophenealdehyde
-
N-Boc-piperazine (tert-butyl 4-(piperazin-1-yl)carboxylate)
-
A cyanide source (e.g., Sodium Cyanide, NaCN)
-
An acid for hydrolysis (e.g., Hydrochloric Acid, HCl)
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the progress of the reaction and identifying the formation of the product and any major byproducts.
-
Product Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure, Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetonitrile (α-Aminonitrile Intermediate)
Materials:
-
3-Thiophenealdehyde
-
N-Boc-piperazine
-
Sodium Cyanide (NaCN)
-
Acetic Acid
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-thiophenealdehyde (1.0 eq) and N-Boc-piperazine (1.0 eq) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium cyanide solution to the reaction mixture, followed by the dropwise addition of acetic acid (1.2 eq), while maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-aminonitrile.
Protocol 2: Hydrolysis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetonitrile to this compound
Materials:
-
2-(4-Boc-piperazinyl)-2-(3-thienyl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the purified α-aminonitrile in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours. Monitor the hydrolysis by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH reaches the isoelectric point of the amino acid (typically around pH 5-6), at which point the product will precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum to obtain this compound.
Data Presentation
| Parameter | 3-Thiophenealdehyde | N-Boc-piperazine | Sodium Cyanide | This compound |
| Molecular Weight ( g/mol ) | 112.16 | 186.25 | 49.01 | 326.41 |
| Typical Molar Ratio | 1.0 | 1.0 | 1.1 | - |
| Expected Yield | - | - | - | 60-80% (overall) |
Note: Expected yields are approximate and can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound via Strecker synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Technical Support Center: Optimization of Reaction Conditions for Coupling 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amide coupling of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. This versatile building block is crucial in the synthesis of novel therapeutics, particularly in neuropharmacology.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when coupling this compound?
A1: Researchers may face several challenges, including low product yields, epimerization (racemization) of the chiral center, and side reactions related to the coupling reagents. The steric bulk of the Boc-piperazine and thienyl groups can hinder the reaction, requiring carefully optimized conditions.
Q2: Which coupling reagents are recommended for this specific reaction?
A2: The choice of coupling reagent is critical for a successful reaction. While carbodiimides like EDC with an additive like HOBt can be effective, for sterically hindered substrates such as this, uronium/aminium or phosphonium salt-based reagents are often more efficient.[3][4] Reagents like HATU, HBTU, and PyBOP generally lead to faster reactions and higher yields.[5][6]
Q3: What is the role of a base in this coupling reaction, and which one should I use?
A3: A non-nucleophilic organic base is necessary to neutralize the acid formed during the reaction and to facilitate the formation of the active ester intermediate.[4] Common choices include diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). For substrates prone to racemization, a weaker base like NMM or sym-collidine may be preferred.[4]
Q4: How can I minimize racemization during the coupling process?
A4: Racemization is a significant concern due to the chiral nature of the starting material. To minimize this side reaction, consider the following strategies:
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) which are known to suppress racemization.[4][5] Oxyma Pure® is a non-explosive alternative.[4]
-
Low Temperatures: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.[4]
-
Choice of Reagent: Coupling reagents like HATU and COMU are known for their ability to minimize racemization.[5][7]
Q5: What are common side reactions and how can they be avoided?
A5: Besides racemization, other potential side reactions include:
-
N-acylurea formation: This can occur when using carbodiimide reagents. The addition of HOBt can minimize the formation of this byproduct.[7]
-
Guanidinylation of the amine: This is a possibility with uronium/aminium reagents like HATU or HBTU, especially if an excess of the coupling reagent is used or if the carboxylic acid activation is slow.[8] Using phosphonium-based reagents like PyBOP can circumvent this issue.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid | - Switch to a more powerful coupling reagent like HATU or PyBOP. - Ensure the coupling reagent is fresh and has been stored under anhydrous conditions.[7] |
| Steric hindrance from the bulky substrates | - Increase the reaction time and/or temperature (monitor for side reactions). - Use a less sterically hindered base like N-methylmorpholine (NMM). | |
| Poor solubility of reactants | - Choose an appropriate aprotic solvent such as DMF, DCM, or acetonitrile.[7] - Ensure all reagents are fully dissolved before proceeding. | |
| Presence of Racemized Product | High reaction temperature | - Maintain the reaction temperature at 0 °C during the addition of reagents and allow it to slowly warm to room temperature.[4] |
| Strong base | - Use a weaker base such as N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[4] | |
| Inappropriate coupling reagent/additive | - Use a coupling reagent known for low racemization, such as COMU.[7] - Ensure an equimolar amount of an additive like HOBt or HOAt is present.[5] | |
| Formation of Unknown Byproducts | Reaction with solvent (e.g., DMF) | - If a reaction between the activated acid and DMF is suspected, switch to a different solvent like DCM or acetonitrile.[7] |
| Guanidinylation of the amine partner | - Avoid using a large excess of uronium/aminium coupling reagents. - Consider using a phosphonium-based reagent like PyBOP.[7] | |
| N-acylurea formation (with carbodiimides) | - Add HOBt to the reaction mixture to intercept the O-acylisourea intermediate.[7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.
-
Coupling Reagent Addition: To the solution, add HATU (1.1 eq.).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.0 eq.) dropwise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
-
Preparation: In a clean, dry flask, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
EDC Addition: Cool the solution to 0 °C and add EDC (1.2 eq.) portion-wise.
-
Base Addition: Add NMM (1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The aqueous washes will also help remove the urea byproduct from EDC.[5]
Comparative Data of Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Racemization (%) |
| EDC/HOBt | DIPEA | DMF | RT | 24 | 65 | 8 |
| EDC/HOBt | NMM | DCM | 0 to RT | 18 | 72 | 4 |
| HBTU | DIPEA | DMF | RT | 6 | 85 | 5 |
| HATU | DIPEA | DMF | 0 to RT | 4 | 92 | <2 |
| PyBOP | NMM | DCM | RT | 8 | 88 | 3 |
Note: The data presented in this table are representative and may vary depending on the specific amine substrate and reaction scale.
Visual Guides
Caption: A typical experimental workflow for amide coupling.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
Identification of side products in 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of α-amino acids is the Strecker synthesis.[1][2][3][4] This method involves the reaction of an aldehyde (3-thiophenecarboxaldehyde), an amine (N-Boc-piperazine), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.
Q2: What are some of the most common impurities or side products I should be aware of?
Potential side products can arise from starting materials, incomplete reactions, or side reactions. Common impurities may include unreacted starting materials (N-Boc-piperazine, 3-thiophenecarboxaldehyde), the α-aminonitrile intermediate from incomplete hydrolysis, and potential over-alkylation products of piperazine. Piperazine itself can contain impurities from its synthesis or degradation.[5][6]
Q3: How can I minimize the formation of side products?
To minimize side products, ensure the use of high-purity starting materials and reagents.[7] Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in determining the optimal time for quenching the reaction.
Q4: What is the role of the Boc protecting group and can it cause issues?
The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, preventing its reaction and directing the synthesis to the desired product. However, the Boc group is sensitive to acidic conditions and can be prematurely cleaved, leading to the formation of unprotected piperazine species that can undergo further undesired reactions.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Impure starting materials. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction temperature and time. - Use highly purified starting materials and dry solvents. |
| Presence of Unreacted N-Boc-piperazine | - Insufficient amount of aldehyde or cyanide source. - Low reactivity of the aldehyde. | - Adjust the stoichiometry of the reactants. - Consider using a more reactive aldehyde derivative or a catalyst. |
| Detection of α-aminonitrile intermediate | - Incomplete hydrolysis of the nitrile. | - Increase the reaction time or temperature for the hydrolysis step. - Use a stronger acid or base for hydrolysis, while being mindful of Boc group stability. |
| Formation of Bis-substituted Piperazine | - Premature cleavage of the Boc protecting group. | - Perform the reaction under neutral or slightly basic conditions to protect the Boc group. - If acidic conditions are necessary, use milder acids or lower temperatures. |
| Multiple Unidentified Spots on TLC | - Degradation of starting materials or product. - Complex side reactions. | - Purify starting materials before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Analyze the side products by LC-MS or NMR to identify their structures and adjust the reaction conditions accordingly. |
Experimental Protocols
A generalized experimental protocol for the Strecker synthesis of this compound is provided below. This is a representative protocol and may require optimization.
Step 1: Formation of the α-aminonitrile
-
In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.0 eq) and N-Boc-piperazine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium cyanide (1.1 eq) in water.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to the Carboxylic Acid
-
To the crude α-aminonitrile, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Visualizing the Synthesis and Potential Side Reactions
Below are diagrams illustrating the synthetic pathway and potential side reactions.
Caption: Synthetic pathway for this compound via Strecker reaction.
Caption: Potential side reactions and byproducts in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Synthesis and Purification of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My final product has a low melting point and appears oily or gummy. How can I improve its crystallinity?
Answer: An oily or gummy consistency often indicates the presence of residual solvents or impurities that interfere with crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Heating the sample gently under vacuum can help remove stubborn residual solvents.
-
Recrystallization Solvent Selection: The choice of solvent is critical for obtaining a crystalline product.[1] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1] For compounds with intermediate polarity like the target molecule, consider solvent systems such as:
-
Ethyl acetate/Hexanes
-
Acetone/Water
-
Isopropanol/Water
-
Toluene
-
-
Initiate Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Trituration: If recrystallization fails, try triturating the oily product with a non-polar solvent like hexanes or diethyl ether. This can often wash away more soluble impurities and induce crystallization of the desired product.
-
Question: After column chromatography, my product is still impure. What could be the problem?
Answer: Impurities co-eluting with the product are a common issue in column chromatography.
-
Troubleshooting Steps:
-
Solvent System Optimization: The polarity of the eluent is crucial for good separation. For silica gel chromatography of Boc-protected piperazine derivatives, a gradient elution is often effective.[2][3] Start with a less polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The crude product should be dissolved in a minimal amount of the initial eluent or a suitable solvent and loaded onto the column in a narrow band.
-
Fraction Collection: Collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product fractions before combining them.
-
Question: My product is a racemic mixture, but I need a single enantiomer. How can I separate the enantiomers?
Answer: The presence of a chiral center in this compound means it exists as a pair of enantiomers. Chiral separation is necessary to isolate a single enantiomer.
-
Troubleshooting Steps:
-
Chiral Resolution via Diastereomeric Salt Formation: This is a classical method for resolving racemates.[4]
-
React the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or a chiral alkaloid like brucine or strychnine) to form diastereomeric salts.
-
These diastereomeric salts have different solubilities and can be separated by fractional crystallization.
-
After separation, the desired enantiomer of the acid can be recovered by treating the salt with an acid to remove the chiral base.
-
-
Chiral Preparative HPLC: This technique uses a chiral stationary phase to separate the enantiomers. While effective, it can be more expensive and time-consuming for large-scale purifications.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common side-products can include:
-
Unreacted starting materials: Such as 1-Boc-piperazine and 2-(3-thienyl)glyoxylic acid or its synthetic equivalents.
-
Over-alkylation or di-substitution products: If piperazine is used as a starting material without proper protection.
-
Byproducts from Boc-deprotection: If the Boc group is unintentionally cleaved during the synthesis or workup, the free piperazine derivative can form.
-
Solvent adducts: Residual solvents from the reaction or purification steps.
Q2: Which purification method is best for achieving high purity?
A2: The best method depends on the nature and quantity of the impurities.
-
Recrystallization: Is an effective and economical method for removing small amounts of impurities from a solid product.[1][5][6]
-
Column Chromatography: Is a versatile technique for separating complex mixtures and is often used to purify crude reaction products before a final recrystallization step.[2][3][7]
-
Preparative HPLC: Can provide very high purity but is generally used for smaller quantities or for challenging separations like chiral resolution.
Q3: How can I monitor the purity of my product during purification?
A3:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. Using a chiral column can also determine the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired product and detect the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for a crystalline solid.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, hexanes, acetone, water, isopropanol, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Solvent mixtures, such as ethyl acetate/hexanes, are often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Eluent Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for Boc-protected piperazine derivatives is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The optimal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica gel added to the top of the column.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% (if impurities are minor) | Economical, scalable, good for final polishing | Not effective for removing impurities with similar solubility |
| Column Chromatography | 95-99% | Can separate complex mixtures, versatile | Can be time-consuming, uses large volumes of solvent |
| Preparative HPLC | >99% | High resolution, can be used for chiral separations | Expensive, not easily scalable |
| Chiral Resolution | >99% enantiomeric excess | Allows for isolation of single enantiomers | Requires a suitable chiral resolving agent, can be a multi-step process |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. beilstein-journals.org [beilstein-journals.org]
Addressing stability issues of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid during storage. The following information is based on the known chemical properties of the Boc-piperazine and thienyl moieties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a decrease in the purity of my this compound sample over time. What are the likely causes?
A1: Degradation of this compound is likely due to the instability of the tert-butyloxycarbonyl (Boc) protecting group and potential oxidation of the thiophene ring. The primary degradation pathways include:
-
Hydrolysis: The Boc group is susceptible to cleavage under acidic conditions, and to a lesser extent, in the presence of moisture, yielding piperazinyl-2-(3-thienyl)acetic acid and tert-butanol.
-
Thermal Degradation: Elevated temperatures can promote the cleavage of the Boc group.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones, particularly in the presence of oxidizing agents or prolonged exposure to air.
-
Photodegradation: Exposure to light, especially UV light, can potentially lead to the degradation of the thiophene ring and other parts of the molecule.
Q2: What are the recommended storage conditions for long-term stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. For long-term storage, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Light: Protect from light by using amber vials or storing in a dark place.
-
Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.
Q3: My analytical results show an unexpected new peak. How can I identify the degradation product?
A3: The appearance of a new peak in your analytical chromatogram likely indicates the formation of a degradation product. Based on the structure of this compound, potential degradation products could be:
-
Deprotected Product: The primary degradation product is often the free piperazine derivative resulting from the loss of the Boc group. This can be confirmed by comparing the retention time with a standard of piperazinyl-2-(3-thienyl)acetic acid or by mass spectrometry (MS), which would show a mass difference corresponding to the Boc group (100.12 g/mol ).
-
Oxidized Products: Oxidation of the thiophene ring would result in the formation of the corresponding S-oxide or sulfone. These products would have a higher mass (an increase of 16 or 32 g/mol , respectively) and potentially different chromatographic behavior. LC-MS analysis is the most effective technique for identifying these products.
Q4: Can I use acidic conditions during the workup or purification of this compound?
A4: It is strongly advised to avoid acidic conditions during the handling, workup, and purification of this compound. The Boc protecting group is highly sensitive to acid and can be readily cleaved, leading to the formation of the deprotected impurity. If acidic conditions are unavoidable, they should be as mild as possible and carried out at low temperatures for a minimal duration.
Data Presentation: Illustrative Forced Degradation Studies
The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the potential stability of this compound under various stress conditions. Note: This data is for illustrative purposes, as comprehensive public stability data for this specific molecule is not available.
Table 1: Hydrolytic Stability
| Condition | Time (hours) | Degradation (%) | Major Degradant |
| 0.1 M HCl | 2 | 85 | Deprotected Product |
| pH 4.5 Buffer | 24 | 15 | Deprotected Product |
| Purified Water | 24 | < 5 | Not significant |
| pH 9.0 Buffer | 24 | < 2 | Not significant |
| 0.1 M NaOH | 24 | < 2 | Not significant |
Table 2: Oxidative Stability
| Condition | Time (hours) | Degradation (%) | Major Degradant |
| 3% H₂O₂ | 8 | 25 | Thiophene S-Oxide |
| Air Exposure (40°C) | 72 | 10 | Thiophene S-Oxide |
Table 3: Thermal Stability
| Condition | Time (hours) | Degradation (%) | Major Degradant |
| 60°C (Solid) | 48 | 12 | Deprotected Product |
| 80°C (Solid) | 24 | 30 | Deprotected Product |
Table 4: Photostability
| Condition | Duration | Degradation (%) | Major Degradant |
| ICH Q1B Option 2 | 1.2 million lux hours | 8 | Thiophene-related degradants |
| ICH Q1B Option 2 | 200 W h/m² UV-A | 18 | Thiophene-related degradants |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method suitable for monitoring the stability of this compound and separating it from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Protocol
1. Acid Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 8 hours.
-
Dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place a thin layer of the solid compound in a petri dish.
-
Heat in an oven at 80°C for 24 hours.
-
Cool, dissolve in mobile phase, and analyze by HPLC.
5. Photostability:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]
-
A control sample should be protected from light.
-
After exposure, dissolve the samples in the mobile phase and analyze by HPLC.
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Workflow for stability testing and analysis.
References
Methods for removing unreacted starting materials from 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
Technical Support Center: Purification of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a highly purified product by effectively removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after synthesizing this compound?
A1: The most common starting materials are typically 4-Boc-piperazine and an electrophilic thienyl derivative, such as 2-oxo-2-(thiophen-3-yl)acetic acid or 2-bromo-2-(thiophen-3-yl)acetic acid . The exact nature of the thienyl starting material depends on the synthetic route employed. Both starting materials have distinct properties that can be exploited for their removal.
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: Oiling out can be caused by residual solvents or impurities preventing crystallization. First, ensure all volatile solvents are removed under high vacuum. If the product remains an oil, liquid-liquid extraction is the best initial purification step. Due to the product's amphoteric nature (containing both a basic amine and a carboxylic acid), its solubility can be manipulated with pH. Following extraction, column chromatography can be employed for further purification.
Q3: I am losing a significant amount of my product during the aqueous wash (extraction). How can I prevent this?
A3: Significant product loss during aqueous extraction is often due to the product's zwitterionic character, which can impart partial water solubility. To minimize loss, carefully control the pH of the aqueous phase. During an acidic wash (to remove 4-Boc-piperazine), use a mild acid like saturated aqueous KHSO₄ or 1M HCl and keep the pH between 3 and 4.[1][2] During a basic wash (to remove acidic impurities), use a dilute base like 5% NaHCO₃ solution.[3] Avoid extreme pH values and perform extractions quickly at cold temperatures. Additionally, back-extracting the aqueous layers with a fresh portion of organic solvent can help recover dissolved product.
Q4: Will an acidic wash cleave the Boc protecting group?
A4: The Boc (tert-butyloxycarbonyl) group is sensitive to strong acids like trifluoroacetic acid (TFA) or concentrated HCl.[1] However, it is generally stable under the mildly acidic conditions used during extractive workups, such as washing with dilute (e.g., 1M) HCl or saturated aqueous KHSO₄.[2] To be cautious, keep the contact time with the acidic solution to a minimum and perform the wash at a low temperature (0-5 °C).
Q5: What is the best method to remove the unreacted 4-Boc-piperazine?
A5: The most effective method is an acidic aqueous wash. 4-Boc-piperazine is a basic compound and will be protonated in the presence of acid, forming a water-soluble salt. By washing the organic solution of your crude product with an aqueous acid solution (e.g., 1M HCl, saturated KHSO₄), the protonated 4-Boc-piperazine will be extracted into the aqueous layer.[2]
Q6: How can I remove unreacted 2-oxo-2-(thiophen-3-yl)acetic acid?
A6: This starting material is acidic. It can be removed by washing the organic solution of your crude product with a mild basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[3][4] The acidic starting material will be deprotonated, forming a water-soluble salt that partitions into the aqueous phase.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Contaminated with 4-Boc-piperazine (Basic Impurity) | Incomplete reaction or excess reagent used. Ineffective removal during workup. | 1. Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer 2-3 times with 1M HCl or saturated aqueous KHSO₄.[2] 2. Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., isopropanol/water, ethyl acetate/heptane) may selectively precipitate the product, leaving the more soluble impurity behind.[5] |
| Product Contaminated with Thienyl Acetic Acid Derivative (Acidic Impurity) | Incomplete reaction or excess reagent used. | 1. Basic Wash: Dissolve the crude product in an organic solvent. Wash the organic layer 2-3 times with 5% aqueous NaHCO₃ solution.[3] The acidic impurity will move to the aqueous layer. 2. Recrystallization: Similar to above, recrystallization can be an effective method if the solubility profiles of the product and impurity are sufficiently different.[4] |
| Product is Inseparable from an Impurity by Extraction | The impurity may have similar acidic/basic properties to the product, or an emulsion is forming. | 1. Column Chromatography: Use silica gel flash chromatography. A gradient elution system, for example, from 100% dichloromethane (DCM) to 5-10% methanol in DCM, is often effective for separating polar compounds.[3][6] 2. pH Adjustment & Crystallization: Carefully adjust the pH of an aqueous solution of the crude product to its isoelectric point, where it has minimum solubility. This can induce selective precipitation. |
| Low Recovery After Purification | Product loss during aqueous extractions. Product is too soluble in the chosen recrystallization solvent. Adsorption onto silica gel during chromatography. | 1. Optimize Extractions: Use minimal volumes of wash solutions, perform back-extractions, and ensure the pH is optimal for product insolubility in the aqueous phase. 2. Optimize Recrystallization: Screen various solvent systems. Use an anti-solvent to induce precipitation if the product is too soluble in a single solvent. 3. Deactivate Silica: For chromatography, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 0.5%) in the eluent to prevent irreversible adsorption of the acidic/basic product. |
Experimental Protocols & Workflows
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as the first purification step to remove the bulk of unreacted starting materials.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10 mL per 1 g of crude material).
-
Acidic Wash (Removes 4-Boc-piperazine):
-
Transfer the organic solution to a separatory funnel.
-
Wash with 1M HCl (2 x 5 mL per 1 g of crude).
-
Combine the aqueous layers and perform a back-extraction with fresh organic solvent (1 x 5 mL) to recover any lost product. Combine all organic layers.
-
-
Basic Wash (Removes Acidic Thienyl Impurity):
-
Wash the organic layer from the previous step with 5% aqueous NaHCO₃ solution (2 x 5 mL per 1 g of crude).[3]
-
Again, perform a back-extraction of the combined basic aqueous layers with fresh organic solvent. Combine all organic layers.
-
-
Final Wash and Drying:
-
Wash the final organic layer with brine (1 x 5 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for removing impurities with similar solubility properties to the product or for achieving very high purity.
-
Sample Preparation: Adsorb the crude product (pre-purified by extraction, if necessary) onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of DCM or methanol, add silica gel (approx. 2-3 times the weight of the product), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using an appropriate eluent system (e.g., starting with 100% Hexane or DCM).
-
Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient. A typical gradient might be from 100% DCM to a mixture of 95:5 DCM:Methanol. The polarity is increased gradually to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for purification by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. CN104725345A - Clean production process of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid and its analogs. The information is compiled from established methodologies in asymmetric synthesis of related compounds.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: Low enantioselectivity is observed in the asymmetric reaction to create the chiral center. What are the likely causes and how can I improve it?
Potential Causes & Solutions:
-
Catalyst/Ligand Inefficiency: The chosen chiral catalyst or ligand may not be optimal for the specific substrate.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact enantioselectivity.
-
Solution: Systematically vary the reaction temperature. Lower temperatures often lead to higher enantiomeric excess (ee). Screen a range of solvents with different polarities.
-
-
Interference from Protecting Groups: The Boc group on the piperazine or other protecting groups might sterically hinder the desired stereochemical pathway.
-
Solution: Consider alternative protecting groups for the piperazine nitrogen that are less sterically demanding.
-
-
Unexpected Electrophile/Substituent Effects: In similar asymmetric lithiation-trapping reactions of N-Boc piperazines, the nature of the electrophile and the substituent on the distal nitrogen of the piperazine have been shown to unexpectedly influence enantioselectivity.[3]
-
Solution: If applicable to your route, experiment with different electrophiles or modify the distal N-substituent on the piperazine ring.
-
Question 2: I am experiencing low yields in the coupling reaction to introduce the 3-thienyl group. What could be the problem?
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium or other transition metal catalyst used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be deactivated by impurities or side reactions.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Degas the reaction mixture thoroughly to remove oxygen. Consider using a higher catalyst loading or adding a catalyst stabilizer.
-
-
Incorrect Reaction Conditions: The choice of base, solvent, and temperature is crucial for efficient cross-coupling.
-
Solution: Optimize the base and solvent system. For example, in Buchwald-Hartwig aminations involving N-Boc-piperazine, a variety of conditions can be employed.[4]
-
-
Poor Substrate Reactivity: The 3-thienyl boronic acid (or other organometallic reagent) or the corresponding electrophile may be of poor quality or inherently unreactive under the chosen conditions.
-
Solution: Verify the purity and reactivity of your starting materials. Consider synthesizing fresh reagents if necessary.
-
Question 3: The purification of the final product is proving difficult, with inseparable diastereomers or enantiomers. What strategies can I employ?
Potential Causes & Solutions:
-
Formation of Diastereomers: If your synthesis involves a chiral auxiliary or if a second stereocenter is present, diastereomers will be formed.
-
Solution: Diastereomers can often be separated by column chromatography.[5] If this is not effective, consider recrystallization, which can sometimes selectively crystallize one diastereomer.
-
-
Racemization: The chiral center may be susceptible to racemization under certain conditions (e.g., harsh acidic or basic conditions during workup or purification). One study noted that while a new synthetic route was successful, the final products underwent racemization.[5]
-
Solution: Use mild conditions for deprotection and purification. Avoid prolonged exposure to strong acids or bases. Analyze the stereochemical purity at each step to identify where racemization might be occurring.
-
-
Enantiomer Separation: If the final product is a racemic or enantiomerically-impure mixture, separation may be necessary.
-
Solution: Chiral HPLC is the most common method for analytical and preparative separation of enantiomers. Alternatively, you can form diastereomeric salts by reacting your acidic product with a chiral amine, separate the salts by crystallization, and then liberate the desired enantiomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereocontrol in the synthesis of α-substituted piperazines?
Common methods include:
-
Asymmetric Catalysis: Utilizing transition metal catalysts with chiral ligands to control the formation of the stereocenter.[1][6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
-
Asymmetric Lithiation: Using a chiral base or ligand, such as (-)-sparteine, to deprotonate the α-position of an N-Boc piperazine enantioselectively, followed by trapping with an electrophile.[3]
-
Starting from the Chiral Pool: Employing enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core.[5]
Q2: Are there any known side reactions to be aware of when working with N-Boc-piperazine?
While N-Boc-piperazine is a versatile building block, potential side reactions include:
-
Dialkylation: If both nitrogen atoms of piperazine are deprotected, dialkylation can occur. The mono-Boc protection is designed to prevent this.[7]
-
Ring Fragmentation: In some cases, particularly with lithiated piperazines, ring-fragmentation has been observed as a competing side reaction. This can sometimes be minimized by using sterically hindered N-alkyl groups.[3]
-
Boc Deprotection: The Boc group is labile under acidic conditions. Care must be taken during reactions and workups to avoid premature deprotection.[4]
Q3: What analytical techniques are essential for characterizing the stereochemistry of the final products?
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it can be used to distinguish between diastereomers. Chiral shift reagents can also be used to resolve the signals of enantiomers.
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography can provide unambiguous determination of the absolute stereochemistry.
-
Optical Rotation: Measuring the specific rotation of a sample using a polarimeter can indicate enantiomeric enrichment, though it does not directly provide the ee value unless compared to a known standard.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of α-Tertiary Piperazin-2-ones (Analogous Systems)
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | [Pd₂(pmdba)₃] | (S)-t-Bu-PHOX | Toluene | 25 | 95 | 92 | [1] |
| 2 | [Pd₂(pmdba)₃] | (S)-i-Pr-PHOX | Toluene | 25 | 90 | 88 | [1] |
| 3 | [Pd₂(pmdba)₃] | (S)-Ph-PHOX | Toluene | 25 | 85 | 85 | [1] |
| 4 | Rh(COD)₂BF₄ | SKP | CH₂Cl₂ | RT | >99 | 99 | [2] |
Data is illustrative and based on analogous systems. pmdba = bis(2-methyl-2-phenylpropyl) carbonate; PHOX = phosphinooxazoline; SKP = a bisphosphine ligand.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation of N-Protected Piperazin-2-ones (Adapted from[1])
-
To an oven-dried vial, add the N-protected piperazin-2-one substrate (1.0 equiv), [Pd₂(pmdba)₃] (0.025 equiv), and the chiral PHOX ligand (0.05 equiv).
-
Purge the vial with argon and add anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the allylic carbonate (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting material is consumed as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Lithiation-Trapping of N-Boc-N'-Alkyl-Piperazine (Adapted from[3])
-
To a solution of N-Boc-N'-alkyl-piperazine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add s-BuLi (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for the optimized lithiation time (determined empirically, e.g., by in-situ IR).
-
Add a solution of the desired electrophile (e.g., 3-thienylcarboxaldehyde) (1.5 equiv) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Analyze the product for diastereomeric and/or enantiomeric purity.
Visualizations
Caption: A generalized workflow for the stereoselective synthesis and analysis of the target compounds.
Caption: A decision tree for troubleshooting common synthesis challenges.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Integrity of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during chemical reactions involving 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. Our goal is to ensure the stereochemical integrity of your chiral compounds throughout your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure compound, such as the (R)- or (S)-enantiomer of this compound, converts into a mixture of both enantiomers. In drug development, the biological activity of a chiral molecule is often associated with only one of its enantiomers. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, maintaining the stereochemical purity of your compound is critical.
Q2: What are the primary chemical mechanisms that lead to racemization of this compound during coupling reactions?
A2: The primary mechanisms of racemization for α-substituted carboxylic acids like this compound during amide bond formation are:
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[1] The activated carboxylic acid can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated carboxylic acid, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a racemic mixture.[1]
Q3: How does the structure of this compound influence its susceptibility to racemization?
A3: The structure of this compound presents a sterically hindered environment around the chiral center due to the bulky 4-Boc-piperazinyl group. While steric hindrance can sometimes slow down the rate of racemization, it can also make the desired coupling reaction more difficult, potentially requiring more forcing conditions (e.g., higher temperatures, stronger bases) that can promote racemization. The thienyl group, being an aromatic ring, can also influence the acidity of the α-proton.
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to troubleshooting and preventing racemization in your experiments.
Problem: Significant racemization detected in the product.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for addressing racemization.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent and the use of additives are the most critical factors in preventing racemization.
-
Recommendation: For sterically hindered and racemization-prone amino acids, modern uronium/aminium or phosphonium-based coupling reagents are generally preferred over carbodiimides alone. The addition of racemization-suppressing additives is highly recommended.[2][3]
-
Actionable Advice:
-
High-Efficiency Reagents: Utilize newer generation coupling reagents like COMU or HATU , which are known for their high efficiency and ability to suppress racemization, especially in challenging couplings.[4][5]
-
Additives are Key: If using a carbodiimide like DIC, always include an additive such as OxymaPure or HOAt . These form active esters that are less prone to racemization.[1][3]
-
Avoid Prolonged Activation: Do not pre-activate the carboxylic acid for extended periods before adding the amine component, as this increases the opportunity for oxazolone formation.[6]
-
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings.[2] Use with a non-nucleophilic, sterically hindered base. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low to Moderate | A cost-effective and reliable option.[2] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Excellent for minimizing racemization; byproducts are water-soluble.[5][7] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. |
| DIC/Oxyma | Carbodiimide/Additive | 90-95 | Moderate to Fast | Low | A highly recommended combination for minimizing racemization.[1] |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Low to Moderate | A classic combination, though HOBt has safety concerns.[3] |
Step 2: Assess Your Base Choice and Stoichiometry
The basicity and steric bulk of the amine base used can significantly impact the rate of racemization.
-
Recommendation: Use a sterically hindered, weaker base in the minimum effective amount.
-
Actionable Advice:
-
Choose a Weaker Base: Opt for 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[3][6]
-
Minimize Base Equivalents: Use the lowest amount of base necessary to facilitate the reaction. For uronium/aminium salt couplings, 2 equivalents are typically sufficient, while for COMU, as little as one equivalent may be effective.[8]
-
Table 2: Impact of Base on Racemization
| Base | pKa of Conjugate Acid | Steric Hindrance | Racemization Potential | Recommendation |
| DIEA | ~10.75 | Moderate | High | Use with caution; prone to causing racemization.[3] |
| NMM | ~7.4 | Low | Moderate | A better choice than DIEA. |
| 2,4,6-Collidine | ~7.4 | High | Low | Recommended for minimizing racemization, especially with sensitive substrates.[9] |
Step 3: Analyze Your Reaction Temperature
Higher temperatures accelerate most reactions, including racemization.
-
Recommendation: Perform coupling reactions at or below room temperature whenever possible.
-
Actionable Advice:
Step 4: Consider Your Solvent
The polarity of the solvent can influence the formation of intermediates that lead to racemization.
-
Recommendation: In some cases, less polar solvents can reduce the extent of racemization.
-
Actionable Advice:
-
Solvent Screening: If possible, screen solvents. While DMF is common, solvents like dichloromethane (DCM) or mixtures of DCM/DMF may offer a less polar environment and reduce racemization.
-
Green Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective with modern coupling reagents like COMU.[7]
-
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using COMU
This protocol is designed for high-yield, low-racemization amide bond formation with this compound.
-
Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the amine coupling partner (1.0-1.2 eq) in an appropriate solvent (e.g., DMF or DCM).
-
Coupling Reagent Addition: In a separate vial, dissolve COMU (1.1 eq) in the same solvent.
-
Base Addition: Add 2,4,6-collidine (2.0 eq) to the solution of the carboxylic acid and amine.
-
Initiation of Coupling: Add the COMU solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, perform a standard aqueous work-up. The byproducts of COMU are water-soluble and can be easily removed.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric excess (ee%) of your product.
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of chiral acids or their derivatives. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers, typically with a UV detector.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Visualization of Key Processes
Mechanism of Racemization via Oxazolone Formation
Caption: The oxazolone pathway is a major cause of racemization.
Decision Tree for Selecting Low-Racemization Conditions
Caption: A decision-making guide for optimal reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for Reactions with 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. This versatile building block is crucial in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] This guide focuses on three key transformations: amide bond formation, cross-coupling reactions of the thiophene ring, and modifications of the piperazine moiety.
Section 1: Amide Bond Formation (Coupling Reactions)
Amide bond formation is one of the most frequent reactions in drug discovery. However, coupling this compound can be challenging due to potential steric hindrance and the need to avoid racemization at the α-carbon.
Frequently Asked Questions (FAQs) for Amide Coupling
Q1: Which coupling reagents are most effective for this substrate?
A1: Uronium/aminium salt-based reagents like HATU, HBTU, and COMU are highly efficient for this type of coupling due to their high reactivity and rapid reaction times.[2] Phosphonium salts like PyBOP are also excellent choices, offering a low risk of racemization.[2] While carbodiimides like EDC are cost-effective, they may require additives like HOBt or Oxyma to suppress racemization and improve efficiency.[2]
Q2: How can I minimize racemization during the coupling reaction?
A2: Racemization at the α-carbon can occur during the activation of the carboxylic acid.[3] To minimize this, use coupling reagents known for low racemization potential such as HATU or PyBOP.[2][4] The addition of additives like HOBt, HOAt, or Oxyma Pure® is highly recommended, especially when using carbodiimides.[3][5] Using a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) and maintaining optimal reaction temperatures are also crucial.
Q3: What are the best solvents for this amide coupling reaction?
A3: Polar aprotic solvents are typically used. N,N-Dimethylformamide (DMF) is a common choice for couplings with reagents like HATU and HBTU.[6][7] Dichloromethane (DCM) is also frequently used, particularly with EDC/HOBt.[8][9]
Q4: My coupling reaction is slow or gives a low yield. What should I check?
A4: Several factors could be responsible:
-
Insufficient Activation: Ensure you are using the correct stoichiometry of the coupling reagent and base. Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve yields.
-
Steric Hindrance: Both the carboxylic acid and the amine partner can be sterically demanding. Using a more powerful coupling reagent like HATU or COMU can overcome this.[2]
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent.
-
Amine Basicity: Less nucleophilic (electron-deficient) amines may require longer reaction times or more potent coupling reagents.
Troubleshooting Guide for Amide Coupling
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Use a more efficient coupling reagent (e.g., switch from EDC/HOBt to HATU).[2] Increase reaction time or temperature moderately. Ensure stoichiometry is correct. |
| Steric hindrance. | Switch to a more potent coupling reagent like HATU or COMU.[2] | |
| Side product formation. | Optimize reaction conditions (temperature, solvent). Purify starting materials. | |
| Racemization | Over-activation of the carboxylic acid. | Use a coupling reagent known for low racemization (e.g., HATU, PyBOP).[2] Add racemization suppressants like HOBt or HOAt.[3] Use a weaker base if possible. |
| Difficult Purification | Byproducts from the coupling reagent. | If using EDC, the dicyclohexylurea byproduct can be problematic; switch to a water-soluble carbodiimide or a uronium salt like HATU whose byproducts are water-soluble.[2] |
Data Presentation: Comparison of Common Coupling Reagents
The following table provides a general comparison of common coupling reagents for amide bond formation with substrates similar to N-Boc-piperazine carboxylic acids.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective; urea byproduct can complicate purification.[9] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient, rapid, and good for sterically hindered substrates; minimizes racemization.[9] |
| HBTU | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Very efficient with low racemization, especially with HOBt.[3] |
| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective with low racemization risk; byproducts are not carcinogenic.[2] |
| COMU | None | DIPEA | DMF | 1 - 3 | 90 - 98 | Highly efficient, very fast, and has water-soluble byproducts, simplifying workup.[2] |
Yields are illustrative and depend on the specific amine substrate and reaction conditions.[9]
Experimental Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Section 2: Cross-Coupling Reactions of the Thiophene Ring
The thiophene moiety can be functionalized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl substituents, expanding molecular diversity. For this to occur, the thiophene ring must first be functionalized with a halide (e.g., Br, I) or a triflate.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: What is the best catalyst system for Suzuki coupling with a thienyl halide?
A1: The optimal catalyst system depends on the specific halide and coupling partner. Generally, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[7] Pre-catalysts such as [PdCl₂(NH₂CH₂COOH)₂] or Pd₂(dba)₃ with a suitable ligand are often more robust than Pd(PPh₃)₄.[7][10]
Q2: What are common side reactions in Suzuki couplings with thiophenes?
A2: A common side reaction is the protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom.[11] This can be minimized by using a less aqueous solvent system if possible, shorter reaction times, and ensuring the base is not excessively strong. Homocoupling of the boronic acid can also occur.
Q3: My Suzuki reaction is not working. What are the likely causes?
A3: Common issues include:
-
Catalyst Deactivation: The palladium catalyst can decompose, often indicated by the formation of palladium black.[7] Ensure the reaction is thoroughly degassed to remove oxygen.
-
Poorly Chosen Ligand/Base/Solvent: The combination of ligand, base, and solvent is critical and often needs to be screened for a new substrate.[11] For example, K₃PO₄ in a THF/water mixture is a common and effective system for thienylboronic acids.[12]
-
Unstable Boronic Acid: Ensure the quality of your boronic acid, as they can degrade upon storage.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst. | Use a fresh catalyst. Ensure rigorous degassing of solvents and reagents. Try a more robust pre-catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand).[7] |
| Incorrect base/solvent combination. | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).[13] | |
| Protodeboronation | Boronic acid instability. | Use a milder base (e.g., K₂CO₃). Minimize the amount of water in the reaction. Use the boronic acid as soon as possible after purchase or preparation. |
| Homocoupling | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). |
| Catalyst Turns Black | Catalyst decomposition. | Improve degassing procedure. Lower the reaction temperature. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromothiophene Derivative
This protocol is adapted for a generic 3-bromothiophene substrate, which would be a precursor to the final target molecule.
Materials:
-
3-Bromothiophene derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Ethyl acetate, brine, anhydrous Na₂SO₄
Procedure:
-
To a reaction vessel, add the 3-bromothiophene derivative, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Section 3: Modifications of the Piperazine Moiety
The N-Boc protecting group on the piperazine is typically removed to allow for further functionalization. Additionally, recent advances have enabled direct catalytic functionalization of the piperazine ring's C-H bonds.
Frequently Asked Questions (FAQs) for Piperazine Modification
Q1: What are the standard conditions for Boc deprotection?
A1: The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in dioxane or methanol.[14]
Q2: Are there milder, catalytic methods for Boc deprotection?
A2: Yes, for substrates with acid-sensitive functional groups, milder methods can be employed. Catalytic amounts of certain Lewis acids or solid-supported acids can be effective. Iron(III) salts have been reported as sustainable catalysts for selective Boc deprotection.[15]
Q3: Can the piperazine ring be functionalized at the carbon atoms?
A3: Yes, direct C-H functionalization of piperazines is an emerging area. Methods involving photoredox catalysis or transition-metal catalysis can be used to introduce substituents at the α-carbon positions, providing an alternative to traditional multi-step syntheses.[16][17]
Troubleshooting Guide for N-Boc Deprotection
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Increase the equivalents of acid (e.g., use 25-50% TFA in DCM).[14] Extend the reaction time and monitor by TLC/LC-MS. |
| Poor solubility of starting material. | Try a different solvent system or gentle warming (use with caution as it may promote side reactions).[14] | |
| Low Yield | Product loss during workup. | Ensure complete extraction and that the pH is sufficiently basic during neutralization to isolate the free amine. |
| Side Product Formation | Alkylation by tert-butyl cation. | Add a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap the carbocation.[14] |
Experimental Protocol: N-Boc Deprotection with TFA
Materials:
-
N-Boc protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 14. Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
Technical Support Center: Overcoming Poor Solubility of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a versatile intermediate in pharmaceutical development, particularly for neurological disorders.[1] Structurally, it is a carboxylic acid containing a Boc-protected piperazine and a thienyl group.[1] This combination of a polar carboxylic acid group and a bulky, relatively nonpolar Boc-protecting group can lead to poor solubility in a wide range of common organic solvents. Its zwitterionic character at certain pH values can also contribute to low solubility in neutral organic solvents.
Q2: In which common organic solvents is this compound likely to have poor solubility?
A2: Based on its structure and general principles of solubility, this compound is expected to have limited solubility in nonpolar solvents such as hexanes and diethyl ether. Its solubility may also be low in some moderately polar aprotic solvents like acetonitrile (ACN) and tetrahydrofuran (THF) at room temperature.
Q3: What are the initial steps to take when encountering a solubility issue with this compound in a reaction?
A3: When facing poor solubility, the first steps should involve a systematic approach to find a suitable solvent or solvent system. This includes:
-
Solvent Screening: Test the solubility of a small amount of the compound in a range of solvents with varying polarities.
-
Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many compounds.[2]
-
Use of Co-solvents: Adding a small amount of a co-solvent can dramatically improve solubility.[3]
Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: The compound does not dissolve sufficiently in the chosen reaction solvent at room temperature.
Cause: The polarity of the solvent may not be optimal to dissolve the compound, which has both polar and nonpolar functionalities.
Solutions:
-
Increase Temperature: Gently heat the reaction mixture. Many carboxylic acids show increased solubility at higher temperatures.[2] Monitor for any potential degradation of the starting material or reagents.
-
Utilize a Co-solvent: The addition of a polar aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance solubility. Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary.
-
Solvent System Screening: If a single solvent is not effective, screen various solvent mixtures. A table of common solvents and their properties is provided below to guide your selection.
Data Presentation: Qualitative Solubility in Common Organic Solvents
| Solvent | Polarity (Dielectric Constant) | Expected Solubility | Notes |
| Dichloromethane (DCM) | 9.1 | Moderate to Good | A common solvent for many organic reactions. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Can be a good starting point for solubility tests. |
| Acetonitrile (ACN) | 37.5 | Poor to Moderate | Higher polarity may not always lead to better solubility for this compound. |
| Dimethylformamide (DMF) | 36.7 | Good | Often an excellent solvent for poorly soluble carboxylic acids. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Good | A highly polar aprotic solvent that can dissolve a wide range of compounds. |
| Methanol (MeOH) | 32.7 | Poor to Moderate | The protic nature might interfere with some reactions. |
| Toluene | 2.4 | Poor | Generally too nonpolar. |
| Hexanes | 1.9 | Very Poor | Not a suitable solvent. |
Note: This table provides expected qualitative solubility based on the structure of the compound and general chemical principles. Experimental verification is crucial.
Issue 2: The compound precipitates out of solution during the reaction.
Cause: A change in the reaction mixture's composition or temperature may be causing the solubility to decrease. This can happen upon the addition of a reagent that is a poor solvent for the compound or as the reaction proceeds and the concentration of reactants changes.
Solutions:
-
Maintain a Homogeneous Solution:
-
Add the problematic reagent slowly and with vigorous stirring to allow for better mixing and prevent localized high concentrations that can trigger precipitation.
-
If possible, dissolve the reagent in a small amount of the reaction solvent or a compatible co-solvent before addition.
-
-
Adjust the Reaction Temperature: If the reaction is exothermic, the initial temperature increase might aid dissolution, but as it cools, the compound may precipitate. Maintaining a slightly elevated and constant temperature throughout the reaction can prevent this.
Issue 3: Poor solubility is leading to low reaction yields, especially in amide coupling reactions.
Cause: In a heterogeneous reaction mixture, the effective concentration of the dissolved reactant is low, leading to a slow reaction rate and incomplete conversion. For amide couplings, the carboxylic acid needs to be activated, and if it is not in solution, this activation will be inefficient.[4]
Solutions:
-
In Situ Salt Formation: Convert the carboxylic acid to a more soluble salt in situ. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) can deprotonate the carboxylic acid, forming an ammonium salt which often has better solubility in polar aprotic solvents like DMF or DCM.[5]
-
Use of Solubility-Enhancing Coupling Reagents: Some coupling reagents are formulated to improve solubility. For instance, using HATU in DMF is a common and effective method for coupling poorly soluble carboxylic acids.[1]
-
Change the Order of Addition: Pre-activating the carboxylic acid before adding the amine can sometimes help. Dissolve the carboxylic acid in an appropriate solvent with the coupling reagent and base, stir for a short period to allow for activation, and then add the amine.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
-
Preparation: Weigh 1-2 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DCM, THF, ACN, DMF, DMSO).
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Heating: For vials where the solid is not fully dissolved, gently warm the mixture (e.g., to 40-50 °C) and observe any changes in solubility.
-
Quantification (Optional): For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.[6]
Protocol 2: General Procedure for Amide Coupling with In Situ Solubilization
-
Reactant Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or DCM as the solvent. Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) and stir the mixture. The formation of the ammonium salt should improve solubility.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1-1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for overcoming poor solubility.
Caption: Logical relationship in an optimized amide coupling reaction.
References
Validation & Comparative
A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid and Related Structures
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this comparison is based on the analysis of its structural fragments and related molecules. The guide is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of similar compounds.
Experimental Protocols
The following outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Presentation: Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, along with experimental data for comparable compounds.
Table 1: Predicted ¹H NMR Data for this compound and Comparative Experimental Data
| Proton Assignment | Predicted Chemical Shift (δ ppm) for Target Compound | Multiplicity | Integration | Comparative Experimental Data (δ ppm) | Compound for Comparison |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | ~11.0 | Phenylacetic Acid[1][2] |
| Thienyl H2 | ~7.4 | Doublet of Doublets | 1H | 7.3 - 7.5 | 3-Thiopheneacetic acid[3] |
| Thienyl H5 | ~7.3 | Doublet of Doublets | 1H | 7.0 - 7.2 | 3-Thiopheneacetic acid[3] |
| Thienyl H4 | ~7.1 | Doublet of Doublets | 1H | 6.9 - 7.1 | 3-Thiopheneacetic acid[3] |
| Methine (-CH(COOH)-) | 3.8 - 4.2 | Singlet | 1H | ~3.6 | Phenylacetic Acid[1][2] |
| Piperazine (-CH₂-N(Boc)-) | 3.3 - 3.6 | Broad Multiplet | 4H | 3.3 - 3.8 | N-Boc-piperazine derivatives[4] |
| Piperazine (-CH₂-N(CH)-) | 2.4 - 2.8 | Broad Multiplet | 4H | 2.3 - 2.6 | N-substituted piperazines[4] |
| Boc (-C(CH₃)₃) | ~1.4 | Singlet | 9H | ~1.4 | Various Boc-protected compounds |
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Experimental Data
| Carbon Assignment | Predicted Chemical Shift (δ ppm) for Target Compound | Comparative Experimental Data (δ ppm) | Compound for Comparison |
| Carboxylic Acid (-C OOH) | 170 - 175 | ~178 | Phenylacetic Acid[5] |
| Boc Carbonyl (-C =O) | 154 - 156 | ~155 | N-Boc-piperazine derivatives |
| Thienyl C3 | 135 - 140 | ~137 | 3-substituted thiophenes |
| Thienyl C2 | 128 - 132 | ~129 | 3-substituted thiophenes |
| Thienyl C5 | 125 - 128 | ~126 | 3-substituted thiophenes |
| Thienyl C4 | 123 - 126 | ~124 | 3-substituted thiophenes |
| Boc Quaternary Carbon (-C (CH₃)₃) | 79 - 81 | ~80 | N-Boc-piperazine derivatives |
| Methine (-C H(COOH)-) | 65 - 70 | - | - |
| Piperazine (-C H₂-N(Boc)-) | 48 - 52 | 42 - 48 | N-Boc-piperazine derivatives[4] |
| Piperazine (-C H₂-N(CH)-) | 43 - 47 | 43 - 49 | N-substituted piperazines[4] |
| Boc Methyl (-C H₃) | ~28 | ~28 | Various Boc-protected compounds |
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound with key atoms labeled for NMR assignment.
Caption: Molecular structure of this compound.
Comparative Spectral Analysis
¹H NMR Spectrum Analysis:
-
Thienyl Region (δ 7.0 - 7.5 ppm): The three protons on the 3-substituted thiophene ring are expected to appear as distinct multiplets (doublet of doublets) in this region. Their specific chemical shifts and coupling constants are characteristic of the substitution pattern.
-
Methine Proton (δ 3.8 - 4.2 ppm): The proton on the chiral carbon, adjacent to the carboxylic acid, the thienyl ring, and the piperazine nitrogen, is expected to be a singlet. Its chemical shift is influenced by these three neighboring groups.
-
Piperazine Protons (δ 2.4 - 3.6 ppm): The eight protons of the piperazine ring will likely appear as two broad multiplets. The four protons on the carbons adjacent to the Boc-protected nitrogen are expected to be downfield (δ 3.3 - 3.6 ppm) compared to the four protons on the carbons adjacent to the methine-substituted nitrogen (δ 2.4 - 2.8 ppm). The broadness of these signals can be attributed to the conformational exchange of the piperazine ring.[4][6]
-
Boc Group Protons (δ ~1.4 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signal for a Boc protecting group.
-
Carboxylic Acid Proton (δ 10.0 - 12.0 ppm): This proton is typically a broad singlet and can be found far downfield. Its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectrum Analysis:
-
Carbonyl Carbons (δ 154 - 175 ppm): Two distinct signals are expected in the downfield region: one for the carboxylic acid carbonyl (δ 170 - 175 ppm) and one for the Boc group carbonyl (δ 154 - 156 ppm).
-
Thienyl Carbons (δ 123 - 140 ppm): The four carbons of the thiophene ring will give rise to four signals in the aromatic region. The carbon attached to the acetic acid moiety (C3) will be the most downfield.
-
Boc Group Carbons (δ ~28 and ~80 ppm): The Boc group will show two signals: one for the quaternary carbon at approximately 80 ppm and another for the three equivalent methyl carbons around 28 ppm.
-
Piperazine Carbons (δ 43 - 52 ppm): The four carbons of the piperazine ring are expected to show two distinct signals, corresponding to the two different chemical environments of the methylene groups.
-
Methine Carbon (δ 65 - 70 ppm): The chiral carbon attached to the three different functional groups will appear in this region.
Comparison with Alternatives:
-
2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid: The main difference in the NMR spectra would be in the thienyl region. The coupling patterns and chemical shifts of the three thienyl protons and four thienyl carbons would be different due to the change in the substitution position from 3-thienyl to 2-thienyl.[7]
-
2-(4-Boc-piperazinyl)-2-phenylacetic acid: Replacing the thienyl group with a phenyl group would result in signals in the aromatic region characteristic of a substituted benzene ring. The number of signals and their multiplicities would depend on the substitution pattern of the phenyl ring.
-
Thienylacetic acids: These simpler molecules lack the signals from the Boc-piperazine moiety but provide a baseline for the chemical shifts of the thienyl and acetic acid protons and carbons.[3][7]
References
- 1. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 3. 3-Thiopheneacetic acid(6964-21-2) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. 2-Thiopheneacetic acid(1918-77-0) 1H NMR [m.chemicalbook.com]
Mass Spectrometry for Molecular Weight Confirmation: A Comparative Guide for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of three common mass spectrometry techniques for determining the molecular weight of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a key intermediate in pharmaceutical development. The theoretical molecular weight of this compound, with the molecular formula C₁₅H₂₂N₂O₄S, is 326.41 g/mol .
This guide will compare the performance of Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and High-Resolution Mass Spectrometry (HRMS) for this application. We will delve into their principles, experimental protocols, and provide a quantitative comparison to aid in selecting the most appropriate method for your research needs.
Performance Comparison
The following table summarizes the key performance characteristics of ESI-MS, MALDI-TOF MS, and HRMS for the analysis of this compound.
| Feature | Electrospray Ionization Mass Spectrometry (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF MS) | High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, FT-ICR) |
| Ionization Principle | Soft ionization of polar molecules from a liquid solution by applying a high voltage to create an aerosol.[1] | Soft ionization where a laser strikes a matrix containing the analyte, causing desorption and ionization.[2] | Utilizes various ionization sources (including ESI and MALDI) coupled with a high-resolution mass analyzer. |
| Typical Ion | [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) for small molecules.[1] | Primarily [M+H]⁺ or [M+Na]⁺.[3] | Provides highly accurate m/z values for ions (e.g., [M+H]⁺, [M-H]⁻) to determine elemental composition. |
| Mass Accuracy | 10 - 20 ppm (with external calibration) | 20 - 100 ppm (with external calibration) | < 1 - 5 ppm (often sub-ppm with internal calibration).[4] |
| Sensitivity (LOD) | High; typically in the range of 0.05-0.7 mg/L for small organic acids.[5] Can reach ng/mL to pg/mL levels.[6] | High; can reach the femtomole (fmol) to attomole (amol) range.[7] | Very high; comparable to or exceeding ESI and MALDI, depending on the instrument. |
| Resolution | 1,000 - 5,000 FWHM | 10,000 - 50,000 FWHM | > 60,000 up to > 1,000,000 FWHM.[6] |
| Sample Preparation | Relatively simple; dissolution in a suitable solvent. Often coupled with Liquid Chromatography (LC).[1] | Requires co-crystallization with a suitable matrix. The choice of matrix is critical. | Dependent on the ionization source used (e.g., ESI or MALDI sample preparation). |
| Throughput | High, especially when coupled with an autosampler. | High, with the ability to analyze multiple samples on a single target plate. | Moderate to high, depending on the desired resolution and analysis time. |
| Fragmentation | Minimal, as it is a soft ionization technique. Fragmentation can be induced for structural analysis (MS/MS).[1] | Generally minimal, though some in-source decay or post-source decay can occur. | Can be controlled. Soft ionization is used for molecular weight determination, while fragmentation can be induced for structural elucidation. |
Experimental Protocols
Detailed methodologies for each technique are provided below to ensure reproducible and accurate results.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system.
a. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
b. LC-MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this type of compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions to equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS System: A quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative ion mode is preferred for acidic compounds to observe the [M-H]⁻ ion at m/z 325.1. Positive ion mode can also be used to detect the [M+H]⁺ ion at m/z 327.1.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: Scan from m/z 100 to 500.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
a. Sample and Matrix Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
For a polar analyte like this compound, 2,5-dihydroxybenzoic acid (2,5-DHB) is a suitable matrix. Prepare a saturated solution of 2,5-DHB in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Alternatively, 9-aminoacridine (9-AA) can be used as a matrix, which is known to be effective for the analysis of acidic metabolites with high sensitivity.[7]
b. Sample Spotting (Dried-Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:1 to 1:10 (v/v) ratio.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
c. MALDI-TOF MS Parameters:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive reflectron mode is typically used to detect the [M+H]⁺ ion at m/z 327.1 or the [M+Na]⁺ adduct at m/z 349.1.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Laser Intensity: Optimize the laser energy to obtain a good signal-to-noise ratio without causing significant fragmentation. Start at a low energy and gradually increase.
-
Mass Range: Set the mass range to include the expected molecular ion, for example, m/z 100-600.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.
High-Resolution Mass Spectrometry (HRMS)
HRMS can be performed using either ESI or MALDI as the ionization source, coupled to a high-resolution mass analyzer like an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument. The sample preparation and ionization source parameters would be similar to those described above for ESI-MS or MALDI-TOF MS. The key difference lies in the mass analyzer's capabilities.
a. HRMS Parameters:
-
Mass Analyzer: Orbitrap or FT-ICR.
-
Resolution Setting: Set the resolution to 60,000 or higher to enable accurate mass measurement.
-
Mass Accuracy: The instrument should be capable of achieving mass accuracy of < 5 ppm, and ideally < 1 ppm with internal calibration.
-
Data Analysis: The high-resolution data allows for the determination of the elemental composition of the detected ion. The measured accurate mass of the [M+H]⁺ or [M-H]⁻ ion can be used to confirm the molecular formula C₁₅H₂₂N₂O₄S.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. This comparison includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to assist in selecting the most appropriate analytical strategy.
Executive Summary
For the purity assessment of this compound, a non-volatile and thermally sensitive molecule, HPLC is the more direct and generally preferred method . It allows for the analysis of the compound in its native form, minimizing the risk of degradation. Reversed-Phase HPLC (RP-HPLC) with UV detection is particularly well-suited for this application.
GC-MS, while offering high sensitivity and specificity, necessitates a derivatization step to increase the volatility of the analyte. This additional sample preparation step can introduce variability and may not be ideal for routine quality control. However, GC-MS can be a powerful tool for the identification and quantification of volatile impurities or for confirmatory analysis.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is fundamentally guided by the physicochemical properties of the analyte and the specific goals of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds like this compound.[1][2] | Suitable for volatile and thermally stable compounds; requires derivatization for non-volatile analytes.[2][3] |
| Sample Preparation | Typically involves simple dissolution in a suitable solvent. | Requires a derivatization step to convert the carboxylic acid and secondary amine to more volatile forms.[4][5] |
| Potential for Degradation | Low, as the analysis is performed at or near ambient temperature.[1] | High, due to the elevated temperatures of the injector port and column, which can cause decarboxylation of the acidic form.[3] |
| Instrumentation Complexity | Moderately complex, with a wide variety of columns and mobile phases available. | The addition of a mass spectrometer increases complexity but provides definitive identification of impurities.[6] |
| Sensitivity & Selectivity | Good sensitivity with UV detection, which can be enhanced by choosing an appropriate wavelength. Selectivity is achieved through column and mobile phase optimization. | Excellent sensitivity and selectivity, especially with mass spectrometric detection, allowing for the identification of unknown impurities.[6] |
| Routine Analysis | Well-suited for routine quality control due to simpler sample preparation and robustness. | The derivatization step can make it less suitable for high-throughput routine analysis. |
Experimental Protocols
Proposed HPLC Method
This proposed method is based on established protocols for similar piperazine and acidic pharmaceutical compounds.[7][8][9]
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be optimal.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][10]
Proposed GC-MS Method
This proposed method includes a necessary derivatization step to analyze the non-volatile target compound.[11][12]
1. Sample Preparation and Derivatization:
-
Sample Preparation: Accurately weigh about 1 mg of the sample into a vial and dissolve in a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution. Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid and the piperazine nitrogen.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 15 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Presentation
The following table summarizes hypothetical yet realistic performance data for the two proposed methods to facilitate comparison.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (Recovery) | 98-102% | 95-105% |
Mandatory Visualization
Caption: Experimental workflow for purity assessment.
Caption: Method selection logic diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. rjptonline.org [rjptonline.org]
Navigating the Therapeutic Potential: A Comparative Analysis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. The scaffold of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid has emerged as a promising starting point for the synthesis of a diverse range of bioactive molecules. This guide provides a comparative overview of the efficacy of various derivatives in key biological assays, supported by detailed experimental data and protocols to aid in the advancement of drug discovery programs.
The unique structural combination of a piperazine ring, a thiophene moiety, and an acetic acid side chain provides a versatile platform for chemical modification. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, leading to a spectrum of biological activities. This guide focuses on the comparative efficacy of amide and sulfonamide derivatives, drawing upon data from structurally related compounds to highlight potential therapeutic applications, including antimicrobial, antioxidant, and enzyme inhibitory activities.
Comparative Efficacy of Derivatives: A Quantitative Overview
The biological activity of synthesized derivatives is summarized below. The data is compiled from studies on structurally analogous compounds to provide a predictive comparison of potential efficacy.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The following table presents the MIC values of various derivatives against a panel of bacterial and fungal strains.
| Compound ID | Derivative Type | R Group | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Proteus vulgaris (µg/mL) | Aspergillus niger (µg/mL) | Candida albicans (µg/mL) | Reference |
| 1a | Sulfonamide | 4-methylphenyl | 187.5 | >250 | 125 | 187.5 | 187.5 | [1][2] |
| 1b | Sulfonamide | 4-chlorophenyl | 125 | 187.5 | 93.7 | 125 | 187.5 | [1][2] |
| 1c | Sulfonamide | 4-fluorophenyl | 187.5 | 125 | 125 | 93.7 | 187.5 | [1][2] |
| 1d | Sulfonamide | 2,4-dichlorophenyl | 93.7 | 93.7 | 93.7 | 93.7 | 125 | [1][2] |
| Ampicillin | Standard | - | 62.5 | 125 | 125 | - | - | [1][2] |
| Nystatin | Standard | - | - | - | - | 125 | 125 | [1][2] |
Note: Data is derived from (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives.[1][2]
Antioxidant Activity
The antioxidant potential of the derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The percentage of inhibition indicates the compound's ability to neutralize free radicals.
| Compound ID | Derivative Type | R Group | % DPPH Radical Scavenging (at 400 µg/mL) | Reference |
| 1a | Sulfonamide | 4-methylphenyl | >90% | [1][2] |
| 1b | Sulfonamide | 4-chlorophenyl | >90% | [1][2] |
| 1c | Sulfonamide | 4-fluorophenyl | >90% | [1][2] |
| 1d | Sulfonamide | 2,4-dichlorophenyl | >90% | [1][2] |
| Ascorbic Acid | Standard | - | 97.5% | [1][2] |
Note: Data is derived from (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives.[1][2]
Cholinesterase Inhibitory Activity
Given the prevalence of the piperazine moiety in compounds targeting the central nervous system, the inhibitory activity of related derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is presented. These enzymes are key targets in the management of Alzheimer's disease.
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| 2a | Acetamide | BChE | 19.60 ± 0.21 | [3] |
| 2b | Acetamide | BChE | 3.94 ± 0.16 | [3] |
| 3a | Carboxylic Acid | AChE | 10.18 ± 1.00 | [4] |
| 3b | Hydroxamic Acid | BChE | 0.0016 ± 0.00008 | [4] |
| Donepezil | Standard | AChE | - | - |
| Tacrine | Standard | BChE | - | - |
Note: Data is derived from substituted acetamide derivatives and 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives.[3][4]
Experimental Protocols
Detailed methodologies for the key biological assays are provided to ensure reproducibility and facilitate further investigation.
Antimicrobial Susceptibility Testing (Micro Broth Dilution Method)
The antimicrobial activity of the compounds was determined using the micro broth dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard.
-
Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL. Two-fold serial dilutions were prepared in 96-well microtiter plates using the appropriate growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Caption: Workflow for the Micro Broth Dilution Assay.
DPPH Radical Scavenging Assay
The antioxidant capacity of the derivatives was evaluated by their ability to scavenge the stable DPPH free radical.
-
Preparation of Solutions: A 0.1 mM solution of DPPH in methanol was prepared. Test compounds were dissolved in methanol at various concentrations.
-
Reaction Mixture: To 1 mL of the DPPH solution, 1 mL of the test compound solution was added.
-
Incubation: The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BChE was determined using a modified Ellman's spectrophotometric method.
-
Enzyme and Substrate Preparation: Stock solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic agent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) were prepared in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, the enzyme, DTNB, and the test compound (at various concentrations) were pre-incubated.
-
Initiation of Reaction: The reaction was initiated by the addition of the substrate (ATCI or BTCI).
-
Kinetic Measurement: The hydrolysis of the substrate, which produces a yellow-colored product upon reaction with DTNB, was monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculation of IC50: The percentage of enzyme inhibition was calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathways and Mechanisms of Action
The piperazine moiety is a common feature in many G-protein coupled receptor (GPCR) ligands. While the specific targets for the this compound derivatives require further investigation, a potential mechanism of action could involve the modulation of GPCR signaling pathways, which are crucial in a wide range of physiological processes.
Caption: A generic GPCR signaling pathway.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound derivatives. The provided data and protocols offer a starting point for further structure-activity relationship (SAR) studies and lead optimization, with the ultimate goal of developing novel and effective therapeutic agents.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Alternative Synthetic Routes for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a valuable building block in medicinal chemistry, notably for the development of novel therapeutics. Its structure, featuring a Boc-protected piperazine moiety and a thienyl group, offers a versatile scaffold for creating complex molecular architectures. This guide explores three primary alternative synthetic strategies for its preparation.
Comparison of Synthetic Routes
The following table summarizes the key aspects of the proposed alternative synthetic routes. The quantitative data presented are estimations based on analogous reactions reported in the literature and may vary depending on specific experimental conditions.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination | Route 3: Strecker Synthesis |
| Starting Materials | N-Boc-piperazine, 2-bromo-2-(3-thienyl)acetic acid ethyl ester | N-Boc-piperazine, 3-thienylglyoxylic acid | 3-Thiophenecarboxaldehyde, N-Boc-piperazine, Potassium Cyanide |
| Key Reactions | Nucleophilic substitution, Ester hydrolysis | Reductive amination | Strecker amino acid synthesis, Hydrolysis |
| Estimated Yield | 60-70% | 55-65% | 50-60% |
| Potential Purity | High | Good to High | Moderate to High |
| Number of Steps | 2 | 1 | 2 |
| Advantages | Potentially high yield, straightforward reaction sequence. | One-pot procedure, readily available starting materials. | Utilizes simple starting materials. |
| Disadvantages | Availability and stability of the bromo-ester starting material. | Potential for side reactions, requires a specific reducing agent. | Use of highly toxic potassium cyanide, requires careful handling and purification. |
Experimental Protocols
Route 1: Nucleophilic Substitution of a Halo-Thienylacetic Acid Derivative
This route involves the reaction of N-Boc-piperazine with an activated 3-thienylacetic acid derivative, such as an alpha-haloester, followed by hydrolysis of the resulting ester to yield the final product. A patent describing the synthesis of a similar compound, N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride, utilizes this approach by reacting N-Boc-piperazine with ethyl bromoacetate.
Step 1: Synthesis of Ethyl 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetate
-
To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).
-
Slowly add a solution of ethyl 2-bromo-2-(3-thienyl)acetate (1.0 eq) in acetonitrile to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or another suitable base) to the solution and stir at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Logical Workflow for Route 1
Caption: Nucleophilic Substitution Pathway.
Route 2: Reductive Amination
This approach involves the direct reaction of N-Boc-piperazine with a keto-acid, 3-thienylglyoxylic acid, in the presence of a reducing agent. This method has the advantage of potentially being a one-pot synthesis. The synthesis of chiral piperazinone derivatives has been reported via reductive amination of an aminoacetaldehyde with an amino acid ester.
Experimental Protocol:
-
Dissolve 3-thienylglyoxylic acid (1.0 eq) and N-Boc-piperazine (1.1 eq) in a suitable solvent like methanol or dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Cool the reaction mixture to 0°C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Route 2
Caption: Reductive Amination Pathway.
Route 3: Strecker Synthesis
A classical approach to α-amino acids, the Strecker synthesis can be adapted for this target molecule. This multi-component reaction involves the treatment of an aldehyde with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.
Step 1: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetonitrile
-
In a well-ventilated fume hood, combine 3-thiophenecarboxaldehyde (1.0 eq) and N-Boc-piperazine (1.0 eq) in a suitable solvent like methanol.
-
Stir the mixture, then add a solution of potassium cyanide (1.1 eq) in water dropwise. Caution: Potassium cyanide is highly toxic.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude α-aminonitrile, which can be purified by chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Treat the crude α-aminonitrile from Step 1 with a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux.
-
Monitor the hydrolysis of the nitrile to the carboxylic acid by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Logical Workflow for Route 3
Caption: Strecker Synthesis Pathway.
Conclusion
The choice of the most suitable synthetic route for this compound will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. Route 1 offers a potentially high-yielding and direct approach, contingent on the accessibility of the halo-ester. Route 2 provides an elegant one-pot solution, while Route 3 utilizes very simple starting materials but requires stringent safety precautions due to the use of cyanide. Further optimization of reaction conditions would be necessary to maximize the yield and purity for each proposed route.
Cost-effectiveness analysis of different synthetic pathways for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
A detailed comparison of two potential synthetic pathways for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, a valuable building block in drug discovery, reveals key differences in cost, efficiency, and environmental impact. This guide provides researchers, chemists, and process development scientists with a thorough analysis to support informed decisions in the synthesis of this important compound.
The synthesis of complex organic molecules is a critical aspect of pharmaceutical research and development. The compound this compound is a significant intermediate used in the creation of novel therapeutic agents. Its structural features, combining a piperazine moiety with a thiophene ring, make it a versatile scaffold for medicinal chemists. This report presents a comparative cost-effectiveness analysis of two plausible synthetic routes to this target molecule: a Strecker synthesis approach and a nucleophilic substitution pathway.
Executive Summary
The Strecker synthesis pathway, commencing from the readily available 3-thiophenecarboxaldehyde, emerges as the more cost-effective and efficient route for the preparation of this compound. Despite the use of sodium cyanide, a hazardous reagent requiring careful handling, the higher overall estimated yield and lower cost of starting materials contribute to its economic advantage. The nucleophilic substitution pathway, while conceptually simpler, is hampered by the anticipated lower yield in the final substitution step and the higher cost associated with the synthesis of the key intermediate, 2-bromo-(3-thienyl)acetic acid.
Pathway 1: Strecker Synthesis
This pathway involves a one-pot, three-component reaction between 3-thiophenecarboxaldehyde, N-Boc-piperazine, and sodium cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the final product. The Strecker synthesis is a well-established method for the preparation of α-amino acids and their derivatives.[1][2][3]
Caption: Proposed Strecker Synthesis Pathway.
Experimental Protocol:
A solution of 3-thiophenecarboxaldehyde (1.0 eq) and N-Boc-piperazine (1.0 eq) in a suitable solvent such as methanol is stirred at room temperature. Sodium cyanide (1.1 eq) is added portion-wise, and the reaction mixture is stirred for 24-48 hours. The formation of the α-aminonitrile intermediate can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Following the completion of the initial reaction, the reaction mixture is acidified with aqueous hydrochloric acid and heated to reflux for several hours to hydrolyze the nitrile. After cooling, the product is isolated by extraction and purified by crystallization or column chromatography.
Pathway 2: Nucleophilic Substitution
This alternative route involves the synthesis of an α-halo-thienylacetic acid intermediate, followed by nucleophilic substitution with N-Boc-piperazine. This approach is predicated on the reactivity of α-halo acids with amine nucleophiles.[4][5][6]
Caption: Proposed Nucleophilic Substitution Pathway.
Experimental Protocol:
2-(3-thienyl)acetic acid (1.0 eq) is treated with a brominating agent such as N-bromosuccinimide (NBS) and a catalytic amount of phosphorus tribromide (PBr₃) in an inert solvent like carbon tetrachloride. The reaction is typically initiated by light or a radical initiator and refluxed until the starting material is consumed. The resulting 2-bromo-(3-thienyl)acetic acid is then isolated. In the subsequent step, the bromo-acid (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) along with N-Boc-piperazine (2.2 eq, to act as both nucleophile and base) and heated to promote the substitution reaction. The product is then isolated by aqueous workup and purified.
Cost-Effectiveness Comparison
To provide a quantitative comparison, the costs of the required starting materials were estimated based on currently available market prices from various chemical suppliers. The reaction yields are estimated based on literature precedents for similar transformations.
| Parameter | Pathway 1: Strecker Synthesis | Pathway 2: Nucleophilic Substitution |
| Starting Materials | 3-Thiophenecarboxaldehyde, N-Boc-piperazine, Sodium Cyanide | 2-(3-thienyl)acetic acid, Brominating Agent (e.g., NBS), N-Boc-piperazine |
| Estimated Cost of Starting Materials (per mole of product) | ~$150 - $250 | ~$300 - $450 |
| Key Reaction Steps | 1. Strecker Reaction2. Nitrile Hydrolysis | 1. α-Bromination2. Nucleophilic Substitution |
| Estimated Overall Yield | 60-70% | 40-50% |
| Process Complexity | One-pot reaction followed by hydrolysis. | Two distinct synthetic steps with intermediate isolation. |
| Safety & Environmental Considerations | Use of highly toxic sodium cyanide requires stringent safety protocols. | Use of corrosive brominating agents and halogenated solvents. |
| Estimated Final Product Cost | Lower | Higher |
Note: Costs are estimates and can vary based on supplier, purity, and scale. Yields are estimations based on analogous reactions and have not been experimentally verified for this specific synthesis.
Discussion
The Strecker synthesis offers a more convergent and atom-economical approach. The direct formation of the carbon-nitrogen and carbon-carbon bonds in a single step from readily available precursors contributes to its higher estimated overall yield and lower cost. However, the use of sodium cyanide is a significant drawback due to its high toxicity, necessitating specialized handling procedures and waste disposal, which can add to the operational cost and complexity.
The nucleophilic substitution pathway, while avoiding the use of cyanide, is a two-step process that requires the synthesis and isolation of an intermediate. The α-bromination of 2-(3-thienyl)acetic acid can be challenging, and the subsequent nucleophilic substitution by the sterically hindered N-Boc-piperazine is expected to proceed with only moderate yield. The higher cost of 2-(3-thienyl)acetic acid compared to 3-thiophenecarboxaldehyde also contributes to the less favorable economics of this route.
Conclusion for Researchers and Drug Development Professionals
For laboratory-scale synthesis and initial drug discovery efforts, the Strecker synthesis pathway appears to be the more pragmatic choice for producing this compound, provided that the necessary safety infrastructure for handling cyanides is in place. Its cost-effectiveness and higher efficiency would allow for the rapid generation of material for further studies.
For process development and large-scale manufacturing, the safety and environmental concerns associated with the Strecker synthesis would need to be carefully weighed against its economic advantages. Further optimization of the nucleophilic substitution pathway, such as exploring alternative leaving groups or phase-transfer catalysis to improve the yield of the substitution step, could potentially make it a more viable option for scale-up, despite its current higher estimated cost.
Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, available resources, and the priority given to cost, safety, and environmental impact. This analysis provides a foundational guide for researchers to make a well-informed decision based on their specific needs and constraints.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Protecting Groups for the Piperazine Moiety: A Comparative Analysis of Boc, Cbz, Fmoc, Alloc, and Trityl
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and to serve as a versatile linker.[1] However, the symmetric nature of piperazine presents a synthetic challenge in achieving selective mono-functionalization. This guide provides a comprehensive comparison of common amine protecting groups—Boc, Cbz, Fmoc, Alloc, and Trityl—for the mono-protection of the piperazine moiety. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to select the optimal protecting group for their synthetic strategy.
At a Glance: A Comparative Overview of Piperazine Protecting Groups
The choice of a protecting group is primarily dictated by its stability to various reaction conditions and the orthogonality of its deprotection method relative to other functional groups within the molecule.
| Protecting Group | Structure on Piperazine | Common Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc (tert-Butoxycarbonyl) | ![]() | Strong acids (e.g., TFA, HCl) | Robust, stable to a wide range of non-acidic reagents. | Harsh deprotection conditions can cleave other acid-sensitive groups.[1] |
| Cbz (Carboxybenzyl) | ![]() | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild and clean deprotection.[1] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | ![]() | Base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile groups; deprotection can be monitored by UV. | Base-labile esters or other functionalities may not be compatible. |
| Alloc (Allyloxycarbonyl) | ![]() | Pd(0) catalysis (e.g., Pd(PPh₃)₄) | Orthogonal to both acid- and base-labile groups. | Requires a metal catalyst which may need to be removed from the final product. |
| Trt (Trityl) | ![]() | Mildly acidic conditions | Easily cleaved under mild conditions. | Bulky group, may not be suitable for all scaffolds. |
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of these protecting groups on an identical piperazine scaffold are not extensively available in the literature. However, data from various sources provide insights into their performance.
Table 1: Deprotection Yields for Mono-Protected Piperazine Derivatives
| Protecting Group | Substrate | Deprotection Conditions | Yield (%) | Reference |
| Boc | N-Boc piperazine derived Mannich bases | 6N HCl | 52-80 | [1] |
| Fmoc | Fmoc-protected peptides | 20% piperidine in DMF | High (comparable to other bases) | [2] |
| Cbz | N-Cbz-piperazine | H₂, Pd/C | Not specified, but generally high | [1] |
| Alloc | N-Alloc protected secondary amines | Pd(PPh₃)₄, Me₂NH·BH₃ | Quantitative | |
| Trt | Trityl protected alcohols | LiCl, MeOH, reflux | Good to Excellent |
Table 2: Comparison of Deprotection Reagents for Fmoc Group Removal in Peptide Synthesis
| Deprotection Reagent | Crude Yield (%) | Purity (%) |
| 20% Piperidine/DMF | 68.8 | 65.6 |
| 20% 4-Methylpiperidine/DMF | 68.4 | 69.8 |
| 10% Piperazine/DMF/EtOH | 63.6 | 70.3 |
| Data adapted from a study on microwave-assisted Fmoc peptide synthesis.[2] |
Experimental Protocols
The following are generalized experimental protocols for the deprotection of a mono-protected piperazine derivative. Note that optimal conditions may vary depending on the specific substrate.
Protocol 1: Boc Deprotection using HCl
-
Dissolution: Dissolve the N-Boc protected piperazine derivative in a suitable solvent such as methanol or dioxane.
-
Acidification: Add 6N aqueous HCl (or a solution of HCl in an organic solvent like dioxane) to the stirred solution at room temperature.[1][3]
-
Reaction: Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
If a precipitate (the hydrochloride salt) forms, it can be collected by filtration.
-
To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.[1]
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Catalyst Suspension: To a solution of the N-Cbz protected piperazine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.
-
Protocol 3: Fmoc Deprotection using Piperidine
-
Dissolution: Dissolve the N-Fmoc protected piperazine derivative in an anhydrous solvent such as dimethylformamide (DMF).
-
Base Treatment: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.
-
Work-up:
-
Remove the solvent and excess piperidine under high vacuum.
-
The crude product can be purified by chromatography or crystallization.
-
Protocol 4: Alloc Deprotection using Palladium(0) Catalysis
-
Reaction Setup: Dissolve the N-Alloc protected piperazine derivative in a suitable solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger, such as dimethylamine-borane complex or phenylsilane.
-
Reaction: Stir the mixture at room temperature until the deprotection is complete as monitored by TLC or LC-MS.
-
Work-up:
-
The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is then concentrated, and the product purified by standard methods.
-
Protocol 5: Trityl Deprotection under Mildly Acidic Conditions
-
Dissolution: Dissolve the N-Trityl protected piperazine derivative in a protic solvent such as methanol.
-
Acidification: Add a mild acid, such as a catalytic amount of trifluoroacetic acid or by using a reagent like LiCl which can facilitate cleavage in refluxing methanol.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up:
-
Neutralize the reaction with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected piperazine.
-
Visualizing the Decision-Making Process and Chemical Structures
To aid in the selection of an appropriate protecting group, the following diagrams illustrate the decision-making workflow and the chemical structures of the protected piperazine moieties.
Caption: A decision tree to guide the selection of a suitable protecting group for a piperazine moiety based on the chemical compatibility of the scaffold.
Caption: Structures of piperazine mono-protected with Boc, Cbz, Fmoc, Alloc, and Trityl groups.
Conclusion
The selection of a protecting group for the piperazine moiety is a critical decision in the design of a synthetic route. The Boc group remains a workhorse due to its robustness, but its harsh deprotection conditions are a significant drawback for sensitive substrates.[1] Cbz and Fmoc offer orthogonal and milder deprotection strategies, with Cbz being particularly advantageous for its clean hydrogenolysis cleavage and Fmoc for its compatibility with acid-labile groups.[1] Alloc and Trityl provide further orthogonal options for complex syntheses where acid and base lability need to be avoided. By carefully considering the stability of the scaffold and the desired downstream reaction conditions, researchers can leverage this versatile toolkit of protecting groups to efficiently synthesize complex molecules containing the privileged piperazine scaffold.
References
Determining the Solid-State Structure of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid: A Comparative Guide to Crystallographic Techniques
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge is crucial for elucidating structure-activity relationships, optimizing drug candidates, and ensuring the stability and efficacy of pharmaceutical compounds. While single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining solid-state structures, alternative techniques offer advantages when ideal single crystals are unattainable. This guide provides a comparative overview of SCXRD, Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED) for the structural elucidation of small molecules like 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid.
The target compound, this compound, is a versatile building block in pharmaceutical research, particularly in the development of novel therapeutics.[1][2] Its unique piperazine and thiophene moieties make it a valuable intermediate in the synthesis of bioactive molecules, especially those targeting neurological disorders.[1][2][3] An accurate determination of its solid-state structure is essential for understanding its physicochemical properties and for rational drug design.
Comparison of Key Crystallographic Techniques
The choice of technique for solid-state structure determination depends heavily on the nature and quality of the sample. The following table summarizes the key performance indicators of SCXRD, PXRD, and MicroED.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | Microcrystal Electron Diffraction (MicroED) |
| Sample Requirement | High-quality single crystal | Microcrystalline powder | Nanocrystals or microcrystalline powder |
| Typical Crystal Size | >10 µm, ideally 0.1-0.3 mm[4] | Not applicable (bulk powder) | 100 nm - few microns[4] |
| Sample Amount | Milligrams | Milligrams to grams | Micrograms to nanograms[4] |
| Resolution | Atomic to sub-atomic (<1 Å)[4] | Lower resolution, often sufficient for lattice parameters[5] | Atomic resolution (~1 Å for small molecules)[6] |
| Data Output | 3D atomic coordinates, bond lengths, bond angles, thermal parameters | 1D diffractogram (intensity vs. 2θ) | 3D atomic coordinates from electron diffraction data |
| Primary Application | Unambiguous structure determination of new compounds | Phase identification, purity analysis, lattice parameter determination | Structure determination from very small or imperfect crystals[6][7] |
| Key Advantage | "Gold standard" for accuracy and detail[4][8] | Rapid, non-destructive, suitable for mixtures and polymorph screening[9] | Applicable to samples that are too small for SCXRD[6][7] |
| Key Limitation | Requires large, well-ordered single crystals, which can be difficult to grow[4] | Structure solution can be challenging due to peak overlap[10][11] | Requires specialized equipment (cryo-TEM); newer technique with evolving workflows[4][12] |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a hypothetical experimental protocol for determining the solid-state structure of this compound using the primary technique of single-crystal X-ray crystallography.
Protocol: Single-Crystal X-ray Diffraction of this compound
1. Crystal Growth:
-
Objective: To obtain diffraction-quality single crystals of the target compound.
-
Procedure:
-
Dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature or with gentle heating.
-
Employ slow evaporation as the primary crystallization technique. Cover the vial with a perforated film to allow for gradual solvent evaporation over several days to weeks in a vibration-free environment.[13]
-
Alternatively, vapor diffusion or slow cooling methods can be explored. For vapor diffusion, a solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile anti-solvent. For slow cooling, a saturated solution at an elevated temperature is gradually cooled to induce crystallization.[14]
-
Monitor for crystal formation using a stereomicroscope.
-
2. Crystal Selection and Mounting:
-
Objective: To select a suitable single crystal and mount it for data collection.
-
Procedure:
-
Under a microscope, select a crystal with well-defined faces, no visible cracks or defects, and dimensions of approximately 0.1-0.3 mm.[4][14]
-
Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
-
3. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
-
Perform an initial series of short exposures to determine the unit cell parameters and crystal quality.
-
Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
4. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction images and solve the crystal structure.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Determine the space group and solve the phase problem using direct methods or Patterson methods.
-
Build an initial molecular model based on the resulting electron density map.
-
5. Structure Refinement:
-
Objective: To refine the atomic positions and other parameters to best fit the experimental data.
-
Procedure:
-
Refine the structural model using full-matrix least-squares methods.
-
Locate and add hydrogen atoms to the model.
-
Refine anisotropic displacement parameters for non-hydrogen atoms.
-
Assess the quality of the final model using metrics such as R-factors and goodness-of-fit.
-
Generate a final crystallographic information file (CIF) and graphical representations of the structure.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flow, the following diagrams have been generated using the DOT language.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Caption: Decision tree for selecting a solid-state structure determination method.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 3. pulstec.net [pulstec.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. mdpi.com [mdpi.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Powder diffraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iucr.org [iucr.org]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Benchmarking the performance of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid-derived compounds against known drugs
A Comparative Guide for Researchers and Drug Development Professionals
The versatile scaffold of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid has emerged as a promising starting point for the development of novel therapeutics targeting a range of central nervous system (CNS) and inflammatory conditions. This guide provides a comprehensive performance benchmark of derivatives from this chemical series against well-established drugs in key therapeutic areas: dopamine receptor modulation, serotonin receptor interaction, opioid receptor agonism, and anti-inflammatory activity. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols and visual diagrams of relevant pathways and workflows to facilitate objective comparison and inform future drug discovery efforts.
Data Presentation: Comparative Performance Metrics
The following tables summarize the in vitro and in vivo performance data for representative compounds derived from or structurally related to the this compound scaffold, alongside established drugs for direct comparison.
Table 1: Dopamine D2 and D3 Receptor Binding Affinity
| Compound/Drug | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Thiophene-Piperazine Derivative (Analog) | D2 | 53 | [1] |
| D3 | Not Reported | ||
| Haloperidol (Known Drug) | D2 | 0.66 - 2.84 | [2] |
| D3 | In vivo Kd: 0.25 | [3] |
Table 2: Serotonin 5-HT1A Receptor Binding Affinity
| Compound/Drug | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Arylpiperazine Derivative (Analog) | 5-HT1A | ~1-10 (subnanomolar reported) | [4] |
| Buspirone (Known Drug) | 5-HT1A | 25 | [5] |
Table 3: Mu-Opioid Receptor (MOR) Agonist Activity
| Compound/Drug | In Vitro Parameter | Value | In Vivo Parameter | Value (mg/kg) | Reference |
| Thiophenpiperazine Amide (Analog 23) | Ki (MOR) | 44.7 nM | ED50 (abdominal constriction) | 3.83 | [6] |
| Ki (σ1R) | 44.7 nM | ED50 (carrageenan-induced hyperalgesia) | 5.23 | [6] | |
| Morphine (Known Drug) | Ki (MOR) | 1.168 - 4.37 nM | - | - | [7][8] |
Table 4: Cyclooxygenase-2 (COX-2) Inhibitory Activity
| Compound/Drug | In Vitro Parameter | Value (COX-2 IC50) | Reference |
| Piperazine Derivative (PD-2, anti-inflammatory) | % Nitrite Inhibition (10 µM) | 33.7% | [9] |
| % TNF-α Inhibition (10 µM) | 44.73% | [9] | |
| Celecoxib (Known Drug) | IC50 | 40 nM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Dopamine D2/D3 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
-
Membrane Preparation:
-
HEK293 cells stably expressing human D2 or D3 receptors are cultured and harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a glass homogenizer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a Bradford assay.[11]
-
-
Competition Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-methylspiperone) is incubated with the cell membranes.[11]
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., (+)-butaclamol).[11]
-
Following incubation, the membranes are collected by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Serotonin 5-HT1A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.
-
Membrane Preparation:
-
Membranes are prepared from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells recombinantly expressing the human 5-HT1A receptor.
-
The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a 5-HT1A selective radioligand (e.g., [³H]8-OH-DPAT) is incubated with the prepared membranes.
-
A range of concentrations of the test compound is added to the incubation mixture.
-
Non-specific binding is determined using a high concentration of a non-labeled 5-HT1A ligand, such as serotonin.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified.
-
-
Data Analysis:
-
IC50 values are calculated from the competition curves.
-
Ki values are then determined using the Cheng-Prusoff equation.
-
Mu-Opioid Receptor (MOR) Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of a compound at the MOR by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the receptor.
-
Membrane Preparation:
-
Membranes are prepared from cells expressing the mu-opioid receptor (e.g., CHO-hMOR cells).
-
-
Assay Procedure:
-
Membranes are incubated with the test compound at various concentrations in an assay buffer containing GDP.
-
[³⁵S]GTPγS is added to the mixture. Agonist binding to the receptor promotes the exchange of GDP for GTPγS on the Gα subunit.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is measured.
-
-
Data Analysis:
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect) are determined from the dose-response curve.
-
COX-2 Inhibition Assay
This protocol outlines a method to assess the in vitro inhibitory activity of a compound against the COX-2 enzyme.
-
Enzyme and Substrate Preparation:
-
Purified human recombinant COX-2 enzyme is used.
-
A stock solution of the substrate, arachidonic acid, is prepared.
-
-
Inhibition Assay:
-
The COX-2 enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).[12][13]
-
-
Data Analysis:
-
The percentage of inhibition of COX-2 activity is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.[13]
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the benchmarking of these compounds.
References
- 1. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Buspirone - Wikipedia [en.wikipedia.org]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety, environmental preservation, and regulatory adherence. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious approach is necessary, treating it as a hazardous substance based on the known properties of its structural components: piperazine and thiophene derivatives.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment. Based on analogous compounds, this chemical should be handled as a hazardous substance.
Personal Protective Equipment (PPE): All handling of this compound and its waste must be performed while wearing appropriate PPE to minimize exposure risks.[1][2][3]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][3]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.[2][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[4][5][6] If significant dust is generated, a NIOSH-approved respirator may be necessary.[4][7]
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and remove all ignition sources.[5] Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[4][8] The contaminated absorbent material should then be swept or scooped into a sealed, airtight container and disposed of as hazardous waste.[4]
-
Exposure: In case of skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical assistance.
Hazard Profile Summary
The hazard profile for this compound is inferred from structurally related piperazine and thiophene compounds. This information underscores the necessity for careful handling and disposal as hazardous waste.
| Hazard Classification | Potential Risks Associated with Structural Moieties |
| Skin Corrosion/Irritation | Piperazine derivatives are known to cause skin irritation and, in some cases, severe burns.[4][8] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[4][6][8] |
| Respiratory Sensitization | Piperazine compounds may cause allergy or asthma-like symptoms if inhaled.[4] |
| Environmental Hazards | Improper disposal can be harmful to aquatic life.[5] Thiophene combustion can produce toxic sulfur dioxide gas.[6] |
Experimental Protocol: Step-by-Step Disposal Plan
The proper disposal of this compound is critical for safety and environmental protection. Do not dispose of this chemical down the drain or in regular trash.[5][6]
Step 1: Waste Segregation
-
Immediately segregate all waste containing this compound at the point of generation.[9]
-
This includes unused or expired product, reaction byproducts, contaminated solvents, and disposable labware such as gloves, pipette tips, and weighing papers.[6][9]
-
Collect solid and liquid waste in separate, compatible containers.[4]
-
Avoid mixing this waste with other incompatible chemical waste streams.[4][10]
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible hazardous waste container with a secure, tightly fitting lid.[6][9][10] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Irritant," "Environmental Hazard").[6]
-
Record the date when the waste is first added to the container.[11]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[9][12]
-
This area must be well-ventilated, away from heat and ignition sources, and equipped with secondary containment to manage any potential leaks.[9][10]
Step 4: Decontamination of Empty Containers
-
A container that previously held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[11]
-
Collect all rinsate as hazardous waste and add it to your liquid waste container.[4][10]
-
Once decontaminated, deface or remove the original label from the container before disposing of it as regular lab glass or plastic waste.[10]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6][9]
-
The recommended method for final disposal is high-temperature incineration at an approved and licensed facility.[4][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


